Shp2-IN-29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]benzoic acid |
InChI |
InChI=1S/C16H20O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h4-7,10-11,17-18H,2-3,8-9H2,1H3,(H,19,20)/b5-4+,7-6+ |
InChI Key |
KTMVZSURHPMBJF-YTXTXJHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-29: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1] It is a key transducer for multiple receptor tyrosine kinases (RTKs), cytokine receptors, and integrins, modulating fundamental cellular processes such as proliferation, survival, differentiation, and migration.[2][3] Unlike most phosphatases which act as signal terminators, SHP2 is predominantly a positive regulator of signaling cascades, most notably the RAS/ERK-MAPK pathway.[1][2][4][5] Aberrant SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[3][6] This has established SHP2 as a high-priority target for anti-cancer drug development.[1][2]
Shp2-IN-29 emerges from the research efforts to identify novel inhibitors that can effectively target this phosphatase. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding mode, its impact on cellular signaling, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Allosteric Inhibition
SHP2 activity is tightly regulated by an autoinhibitory mechanism. In its inactive state, the N-terminal SH2 domain (N-SH2) folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[2][7] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or scaffold proteins via its SH2 domains, leading to a conformational change that opens the PTP domain and activates the enzyme.[2][8]
This compound (also referred to as compound 29 in literature) functions as an allosteric inhibitor.[1] Unlike competitive inhibitors that target the highly conserved catalytic active site, allosteric inhibitors bind to a different, less-conserved site on the enzyme. This often leads to greater specificity and more favorable drug-like properties.[1]
Docking simulation analyses indicate that this compound binds to a specific allosteric pocket located at the interface between the C-terminal SH2 (C-SH2) domain and the PTP domain.[1] The binding is stabilized by the formation of three hydrogen bonds with key residues: Arg111, Lys129, and Arg229.[1] By occupying this site, this compound is thought to prevent the conformational changes necessary for SHP2 activation, effectively locking the enzyme in a state with reduced catalytic efficiency.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its potency against both wild-type and mutant forms of SHP2, as well as its selectivity over the closely related phosphatase SHP1.
| Target | Assay Type | Metric | Value | Reference |
| SHP2 (Wild-Type) | Enzymatic | IC50 | 9.8 µM | [1] |
| SHP1 | Enzymatic | IC50 | 72.7 µM | [1] |
| SHP2 (E76K Mutant) | Enzymatic | IC50 | 7.67 µM | [1] |
| H661 Lung Cancer Cells (PTPN11 N58S Mutant) | Cellular | Sensitivity | More sensitive than WT | [1] |
| JMML Patient Myeloid Blasts (PTPN11 E76K/+) | Colony Formation | Sensitivity | Exquisitely sensitive | [1] |
Impact on Cellular Signaling Pathways
SHP2 is a central node that positively regulates multiple downstream oncogenic signaling pathways. By inhibiting SHP2, this compound effectively dampens these critical cascades. Experimental evidence in BaF3 cells demonstrates that the compound significantly reduces the activation of key signaling proteins involved in cell growth and survival.[1]
Key Downstream Pathways Attenuated by this compound:
-
RAS-ERK (MAPK) Pathway: SHP2 is essential for activating RAS, which leads to the phosphorylation and activation of ERK.[1][2] this compound reduces the level of phosphorylated ERK (p-ERK).[1]
-
PI3K-AKT Pathway: SHP2 can also influence the PI3K/AKT pathway, which is crucial for cell survival.[1][6] Treatment with this compound leads to decreased AKT phosphorylation.[1]
-
JAK-STAT Pathway: This pathway is often associated with cytokine signaling and is also modulated by SHP2.[6][9] this compound was shown to reduce the activation of JAK2 and STAT5.[1]
Experimental Protocols
The characterization of this compound involves a series of standardized biochemical and cell-based assays.
SHP2 Enzymatic Inhibition Assay (IC50 Determination)
This protocol is designed to measure the direct inhibitory effect of this compound on the catalytic activity of the SHP2 enzyme.
-
Objective: To determine the concentration of this compound required to inhibit 50% of SHP2 enzymatic activity.
-
Materials:
-
Recombinant human SHP2 protein (wild-type or mutant).
-
Phosphopeptide substrate (e.g., DiFMUP, pNPP, or a specific tyrosine-phosphorylated peptide).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
This compound serially diluted in DMSO.
-
96-well microplate.
-
Microplate reader (fluorescence or absorbance).
-
-
Procedure:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 25 µL of recombinant SHP2 enzyme diluted in assay buffer to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 50 µL of the phosphopeptide substrate diluted in assay buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines, particularly those known to be dependent on SHP2 signaling.
-
Objective: To measure the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., H661, BaF3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound serially diluted in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and resume growth by incubating for 24 hours at 37°C, 5% CO2.
-
Treat cells by adding 1 µL of serially diluted this compound or DMSO control to the wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS).
-
Measure the luminescence or absorbance.
-
Normalize the data to the vehicle-treated control wells and calculate the dose-response curve to determine the GI50/IC50 value.
-
Western Blotting for Phospho-Signaling Analysis
This protocol is used to directly observe the impact of this compound on the phosphorylation status of downstream signaling proteins.
-
Objective: To detect changes in the phosphorylation levels of ERK, AKT, and STAT5 following treatment with this compound.
-
Materials:
-
Cell line of interest grown in 6-well plates.
-
Growth factor (e.g., EGF, IL-3) for stimulation.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT5, anti-STAT5, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-16 hours if necessary.
-
Pre-treat cells with desired concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF for 10 minutes) to activate the SHP2 pathway.
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to total protein and loading controls.
-
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 9. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Novel SHP2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical signaling node and a high-priority target in oncology and immuno-oncology. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and chemical synthesis of two notable, albeit distinct, SHP2-targeting compounds that have been identified in recent literature as "compound 29": a small molecule inhibitor discovered through in-silico screening and a proteolysis-targeting chimera (PROTAC) degrader, ZB-S-29. This guide will detail their discovery, mechanism of action, and provide comprehensive experimental protocols for their synthesis and evaluation, serving as a valuable resource for researchers in the field of drug discovery.
Introduction to SHP2 as a Therapeutic Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition.[2] Upon activation by binding of its SH2 domains to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change that releases this auto-inhibition, allowing it to dephosphorylate its substrates and positively regulate the RAS-MAPK signaling cascade.[2] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[3] Consequently, the development of small molecule inhibitors and degraders of SHP2 represents a promising therapeutic strategy.
The SHP2 Signaling Pathway
The canonical role of SHP2 is to act as a positive regulator of the RAS-MAPK pathway. The following diagram illustrates the key steps in SHP2-mediated signaling.
Discovery of SHP2 Inhibitors
The term "Shp2-IN-29" in scientific literature can be ambiguous. Our research has identified two distinct molecules designated as "compound 29" that target SHP2: a direct inhibitor identified through computational screening and a PROTAC degrader named ZB-S-29.
In-Silico Discovery of a Novel SHP2 Inhibitor (Compound 29)
A novel SHP2 inhibitor, herein referred to as Compound 29, was identified through a computer-aided drug design (CADD) in-silico database screening.[2] The discovery workflow for this compound is outlined below.
This screening identified Compound 29 as the most active hit from the library.[2]
Discovery of a PROTAC SHP2 Degrader (ZB-S-29)
ZB-S-29 is a thalidomide-based proteolysis-targeting chimera (PROTAC) that induces the degradation of SHP2.[1][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. ZB-S-29 was designed by linking a known SHP2 inhibitor to a thalidomide (B1683933) derivative, which recruits the Cereblon (CRBN) E3 ligase.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound 29 and ZB-S-29.
Table 1: In Vitro Activity of SHP2 Inhibitor Compound 29 [2]
| Compound | Target | IC50 (µM) |
| Compound 29 | SHP2 | 9.8 |
| SHP1 | 72.7 |
Table 2: In Vitro Degradation Activity of SHP2 PROTAC ZB-S-29 [1][4]
| Compound | Target | DC50 (nM) | E3 Ligase Recruited |
| ZB-S-29 | SHP2 | 6.02 | Cereblon (CRBN) |
Chemical Synthesis
Proposed Synthesis of Compound 29
While a detailed experimental protocol for the synthesis of Compound 29 is not publicly available, its structure, identified through in-silico screening, would likely be synthesized using established organic chemistry methodologies. The synthesis would likely involve the coupling of substituted aromatic precursors, potentially utilizing cross-coupling reactions to form the core structure, followed by functional group manipulations to arrive at the final compound.
Chemical Synthesis of ZB-S-29
The synthesis of ZB-S-29, a thalidomide-based PROTAC, involves a multi-step process. A representative synthetic scheme is depicted below. This involves the synthesis of a functionalized SHP2 inhibitor and a functionalized thalidomide derivative, followed by their conjugation via a linker.
Experimental Protocol: General Synthesis of a Thalidomide-Based PROTAC
-
Step 1: Synthesis of the Functionalized Thalidomide E3 Ligase Ligand. A common starting material is 4-fluorothalidomide. The fluorine atom can be displaced by a nucleophilic amine on a linker via nucleophilic aromatic substitution.
-
Step 2: Synthesis of the Functionalized SHP2 Inhibitor. A known SHP2 inhibitor with a suitable functional group (e.g., an amine or carboxylic acid) for linker attachment is synthesized or commercially obtained.
-
Step 3: Linker Conjugation. The functionalized SHP2 inhibitor and the functionalized thalidomide are coupled together. A common method is amide bond formation using standard coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a solvent such as DMF.
-
Step 4: Deprotection and Purification. Any protecting groups used during the synthesis are removed, and the final PROTAC molecule is purified, typically by reverse-phase HPLC. The structure and purity are confirmed by analytical techniques such as LC-MS and NMR.
Key Experimental Protocols
SHP2 Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the SHP2 phosphatase.
-
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the SHP2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) at multiple time points or as an endpoint reading after a specific incubation period (e.g., 30-60 minutes) at room temperature.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of a compound to inhibit SHP2 activity in a cellular context by assessing the phosphorylation status of ERK, a downstream effector in the MAPK pathway.
-
Materials:
-
Cancer cell line known to have activated MAPK signaling (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Growth factors (e.g., EGF) to stimulate the pathway if necessary
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control antibody (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 2-24 hours).
-
If the basal pERK level is low, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of pERK inhibition relative to the total ERK and loading control.
-
Conclusion
The discovery of potent and selective SHP2 inhibitors and degraders is a rapidly advancing field with significant therapeutic potential. Both the in-silico-discovered Compound 29 and the PROTAC degrader ZB-S-29 represent promising, albeit different, approaches to targeting this critical oncoprotein. This technical guide provides a comprehensive overview of their discovery, synthesis, and evaluation, offering valuable insights and practical protocols for researchers dedicated to the development of novel cancer therapies. The continued exploration of diverse chemical scaffolds and mechanisms of action against SHP2 will undoubtedly lead to the next generation of effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Shp2-IN-29: A Technical Guide to its Effects on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs). Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Shp2-IN-29, a small molecule inhibitor of Shp2. We will explore its mechanism of action, its effects on key oncogenic signaling cascades, and provide detailed experimental protocols for its characterization.
Introduction to Shp2 and its Role in Oncogenic Signaling
Shp2 plays a pivotal role in regulating cell growth, differentiation, and survival by modulating several key signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. In a normal physiological state, Shp2 activity is tightly controlled. However, in many cancerous states, its activity is aberrantly high, leading to uncontrolled cell proliferation and survival. This compound has been identified as an inhibitor of Shp2, showing promise in attenuating these oncogenic signals.
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound against its primary target and its anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Potency of this compound
| Target | IC50 (μM) | Notes |
| SHP2 | 9.8[1] | Wild-type enzyme. |
| SHP1 | 72.7[1] | Demonstrates selectivity for SHP2 over the closely related SHP1. |
| SHP2 (E76K mutant) | 7.67[1] | Shows activity against a gain-of-function mutant. |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Key Mutation(s) | Effect of this compound |
| BaF3 | Pro-B | IL-3 dependent | Significantly suppressed cell growth.[1] |
| H661 | Human Lung Cancer | PTPN11 (N58S) | More sensitive to inhibition compared to wild-type.[1] |
| H596 | Human Lung Cancer | Wild-type PTPN11 | Less sensitive to inhibition compared to mutant.[1] |
Effects on Oncogenic Signaling Pathways
This compound exerts its anti-cancer effects by modulating key downstream signaling pathways. In BaF3 cells, this compound has been shown to reduce the activation of ERK, AKT, JAK2, and STAT5.[1]
RAS/MAPK Pathway
The RAS/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Shp2 is a critical positive regulator of this pathway. This compound, by inhibiting Shp2, leads to a downstream reduction in the phosphorylation of ERK (p-ERK), a key effector of this pathway.
PI3K/AKT Pathway
The PI3K/AKT pathway is another crucial signaling cascade that promotes cell survival and proliferation. Shp2 can influence this pathway, and its inhibition by this compound has been observed to decrease the phosphorylation of AKT.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol describes the detection of phosphorylated ERK, a downstream marker of Shp2 activity.
Materials:
-
Cells of interest (e.g., H661)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run at 100-120V.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK and a loading control like GAPDH for normalization.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., H661)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound is a promising inhibitor of the oncogenic phosphatase Shp2. It demonstrates biochemical and cellular activity against both wild-type and mutant forms of Shp2. By inhibiting Shp2, this compound effectively downregulates key oncogenic signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, leading to the suppression of cancer cell proliferation. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel Shp2 inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
The structural basis for Shp2-IN-29's inhibitory activity
I am unable to locate any publicly available scientific literature or data specifically pertaining to a compound named "Shp2-IN-29". My comprehensive search across multiple scientific databases and the broader web has yielded no results for this specific inhibitor.
It is possible that "this compound" may be an internal development name for a compound that has not yet been disclosed in publications, a very recent discovery not yet indexed, or a potential typographical error in the query.
However, the search has returned a wealth of information on a well-characterized and potent allosteric Shp2 inhibitor, SHP099 , as well as other related allosteric inhibitors. The structural and mechanistic details available for SHP099 are substantial and align with the in-depth technical requirements of your request.
To proceed, please clarify if you would like me to generate the detailed technical guide on the structural basis of SHP099's inhibitory activity, or if you can provide an alternative public identifier or reference for "this compound".
Target Validation of SHP2 Inhibition in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of SHP2 inhibitors in various cancer cell lines. Due to the limited public information on a specific inhibitor designated "Shp2-IN-29," this document will focus on the well-characterized, potent, and selective allosteric SHP2 inhibitors, such as RMC-4550 and SHP099, to illustrate the principles and methodologies of target validation. This guide is intended to serve as a foundational resource for researchers in oncology and drug development.
Introduction to SHP2 as an Oncology Target
Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical component of multiple cellular signaling pathways.[1][2] SHP2 is ubiquitously expressed and plays a pivotal role in regulating cell growth, differentiation, and survival.[1] Primarily, it functions as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in a wide variety of cancers.[1][2][3]
Under normal physiological conditions, SHP2 is maintained in an auto-inhibited conformation.[3][4] Upon activation of receptor tyrosine kinases (RTKs) by growth factors, SHP2 is recruited to phosphorylated adaptor proteins, leading to a conformational change that activates its phosphatase activity.[4][5] This activation is a key step in the propagation of signals that lead to the activation of RAS and the downstream MAPK pathway (RAF-MEK-ERK).[3][4] In many cancers, mutations or overexpression of SHP2, or hyperactivation of upstream RTKs, lead to sustained activation of the RAS-MAPK pathway, driving uncontrolled cell proliferation and tumor growth.[1] Consequently, SHP2 has emerged as a compelling therapeutic target for a broad range of cancers.[6]
Allosteric inhibitors of SHP2, such as RMC-4550 and SHP099, function by binding to a unique pocket on the SHP2 protein, stabilizing it in its inactive, auto-inhibited conformation.[3][4][7] This mechanism prevents the activation of SHP2, thereby uncoupling upstream RTK signaling from downstream RAS activation and inhibiting the entire MAPK pathway.[3][4]
Biochemical and Cellular Target Engagement
The initial step in validating a new SHP2 inhibitor is to confirm its direct binding to the SHP2 protein and its inhibitory effect on its enzymatic activity.
Biochemical assays are performed using purified SHP2 protein to determine the direct inhibitory activity of the compound.
Table 1: Representative Biochemical Activity of SHP2 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| SHP099 | Enzymatic Assay | Full-length human SHP2 | 71 | [7] |
| RMC-4550 | Enzymatic Assay | Full-length human SHP2 | 0.58 | [1] |
CETSA is a powerful technique to verify target engagement in a cellular context. This assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9]
Table 2: Representative Cellular Target Engagement of SHP2 Inhibitors
| Compound | Cell Line | Assay Type | Outcome | Reference |
| SHP099 | HEK293T | CETSA | Increased thermal stability of SHP2-WT | [8][10] |
| RMC-4550 | HEK293T | CETSA | Greater stabilization of SHP2-WT compared to SHP099 | [10] |
In Vitro Pharmacological Effects in Cancer Cell Lines
Following the confirmation of target engagement, the next step is to evaluate the pharmacological effects of the SHP2 inhibitor on cancer cell lines. This typically involves assessing the inhibitor's impact on cell viability, proliferation, and the induction of apoptosis.
These assays are fundamental to determining the anti-cancer activity of a SHP2 inhibitor across a panel of cancer cell lines with different genetic backgrounds.
Table 3: Representative Anti-proliferative Activity of SHP2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Compound | IC50 (nM) | Reference |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | N/A | SHP099 | ~100 | [7] |
| MOLM-14 | Acute Myeloid Leukemia | FLT3-ITD | SHP099 | ~50 | [7] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | SHP099 | ~100 | [7] |
| Calu-1 | Non-Small Cell Lung Cancer | KRAS G12C | RMC-4550 | 7 | [1] |
| PC9 | Non-Small Cell Lung Cancer | EGFR del E746_A750 | RMC-4550 | 31 | [1] |
| SET2 | Myelofibrosis | JAK2 V617F | RMC-4550 | 20 | [1] |
The clonogenic assay is a long-term cell survival assay that assesses the ability of a single cell to proliferate and form a colony. It provides insights into the cytostatic or cytotoxic effects of a compound.
Pharmacodynamic Biomarkers of SHP2 Inhibition
To confirm that the observed anti-cancer effects are due to the inhibition of SHP2, it is crucial to measure the downstream effects on the target signaling pathway. The inhibition of SHP2 is expected to lead to a reduction in the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway.
Table 4: Representative Pharmacodynamic Effects of SHP2 Inhibitors
| Cell Line | Compound | Assay Type | Biomarker | Effect | Reference |
| KYSE-520 | SHP099 | Western Blot | p-ERK | Dose-dependent reduction | [7] |
| Calu-1 | RMC-4550 | Western Blot | p-ERK | IC50 of 7 nM for p-ERK inhibition | [1] |
| PC9 | RMC-4550 | Western Blot | p-ERK | IC50 of 31 nM for p-ERK inhibition | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is essential for a clear understanding of the target validation process.
Caption: SHP2 Signaling in the RAS-MAPK Pathway and Point of Inhibition.
Caption: General Experimental Workflow for SHP2 Inhibitor Target Validation.
Detailed Experimental Protocols
-
Objective: To determine the in vitro inhibitory activity of a compound against purified full-length human SHP2 protein.
-
Principle: The assay measures the dephosphorylation of a synthetic substrate by SHP2 in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Purified, activated full-length human SHP2 protein.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or another suitable phosphatase substrate.
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the purified SHP2 enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence signal at regular intervals to determine the reaction rate.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
-
Objective: To measure the effect of the SHP2 inhibitor on the viability of cancer cell lines.[11]
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[11]
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Opaque-walled 96-well plates.
-
Test compound serially diluted in culture medium.
-
CellTiter-Glo® Reagent.[11]
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SHP2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
-
Objective: To assess the effect of the SHP2 inhibitor on the phosphorylation status of ERK in the MAPK pathway.
-
Principle: Western blotting uses specific antibodies to detect the levels of a target protein (in this case, p-ERK and total ERK) in cell lysates.
-
Materials:
-
Cancer cell lines.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and grow to approximately 80% confluency.
-
Serum-starve the cells overnight, if necessary, to reduce basal p-ERK levels.
-
Pre-treat the cells with various concentrations of the SHP2 inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF or HGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK.
-
-
Objective: To evaluate the long-term effect of the SHP2 inhibitor on the ability of single cancer cells to form colonies.[12][13]
-
Principle: This assay measures the reproductive viability of cells after treatment with a cytotoxic or cytostatic agent.[12][13]
-
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
6-well plates or culture dishes.
-
Test compound.
-
Fixation solution (e.g., 6% glutaraldehyde).
-
Staining solution (e.g., 0.5% crystal violet).
-
-
Procedure:
-
Harvest a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.
-
Allow the cells to adhere.
-
Treat the cells with various concentrations of the SHP2 inhibitor.
-
Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator, allowing colonies to form. The medium can be changed every few days if necessary.
-
When colonies in the control wells are of a sufficient size (at least 50 cells), terminate the experiment.
-
Wash the wells with PBS, fix the colonies with the fixation solution, and then stain with crystal violet.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the control.
-
Conclusion
The target validation of a SHP2 inhibitor is a multi-faceted process that involves a series of in vitro experiments to confirm its mechanism of action and anti-cancer efficacy. By employing biochemical assays, cellular target engagement studies, cell health and proliferation assays, and pharmacodynamic biomarker analysis, researchers can build a robust data package to support the further development of novel SHP2 inhibitors for cancer therapy. The methodologies and data presented in this guide, using well-characterized inhibitors as examples, provide a solid framework for the preclinical validation of new chemical entities targeting SHP2.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sellerslab.org [sellerslab.org]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Clonogenic Assay [en.bio-protocol.org]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Shp2-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-29, also identified as Compound 29, is a notable inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a non-receptor protein tyrosine phosphatase, SHP2 is a critical transducer in multiple signaling pathways that are fundamental to cell growth, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various human diseases, including cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, alongside detailed experimental methodologies and visual representations of its mechanism of action and relevant signaling pathways.
Pharmacodynamics
This compound has demonstrated inhibitory activity against wild-type SHP2 and its oncogenic mutant, SHP2-E76K. Furthermore, it exhibits a degree of selectivity over other related phosphatases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| SHP2 | 9.8[1] |
| SHP1 | 72.7[1] |
| PTP1B | 4.27 |
| TCPTP | 4.74 |
| SHP2 (E76K mutant) | 7.67[1] |
Cellular Activity
In cellular assays, this compound has been shown to suppress the proliferation of interleukin-3 (IL-3) dependent BaF3 cells and to downregulate key signaling pathways. Specifically, it reduces the activation of ERK, AKT, JAK2, and STAT5, which are downstream effectors of SHP2.[1] The compound has also demonstrated heightened sensitivity in human lung cancer cells (H661) that harbor an activating mutation in PTPN11 (the gene encoding SHP2), as compared to cells with wild-type SHP2.[1] Moreover, colony formation of myeloid blasts from patients with juvenile myelomonocytic leukemia (JMML) carrying the PTPN11 E76K mutation was found to be highly sensitive to this compound.[1]
Pharmacokinetics
Currently, there is no publicly available in vivo pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability.
Mechanism of Action
This compound is an allosteric inhibitor of SHP2.[1] SHP2 is a crucial component of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers. In its inactive state, the N-SH2 domain of SHP2 folds back to block the catalytic activity of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), this autoinhibition is relieved, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling. Allosteric inhibitors like this compound are thought to bind to a pocket on the SHP2 protein, stabilizing its inactive conformation and thereby preventing its activation.
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are not publicly available, the following represent standard methodologies for characterizing SHP2 inhibitors.
In Vitro SHP2 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
Cellular Proliferation Assay (e.g., using BaF3 cells)
This assay assesses the effect of the inhibitor on the growth of cells that are dependent on signaling pathways regulated by SHP2.
Western Blotting for Signaling Pathway Analysis
This technique is used to determine the effect of the inhibitor on the phosphorylation status of key proteins in the SHP2 signaling cascade.
Conclusion
This compound is a promising inhibitor of SHP2 with demonstrated in vitro and cellular activity against both wild-type and oncogenic mutant forms of the enzyme. Its ability to suppress key downstream signaling pathways highlights its potential as a therapeutic agent. However, the lack of publicly available in vivo pharmacokinetic data represents a significant gap in our understanding of its drug-like properties. Further studies are warranted to elucidate the pharmacokinetic profile and to conduct more detailed preclinical evaluations of this compound. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
In-Depth Technical Guide: The Cellular Pathways Modulated by Shp2-IN-29 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, Shp2-IN-29. This document summarizes key quantitative data, details experimental methodologies, and presents visual representations of the affected signaling cascades to facilitate a deeper understanding of the mechanism of action of this compound.
Introduction to SHP2 and its Role in Cellular Signaling
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various cellular processes. It is a key transducer of signals downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. SHP2 is involved in several major signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. Its activity is crucial for cell growth, differentiation, survival, and migration. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various types of cancer.
This compound: An Allosteric Inhibitor of SHP2
This compound, also referred to as compound 29 in scientific literature, is a small molecule inhibitor of SHP2. It functions as an allosteric inhibitor, binding to a site at the interface between the C-SH2 and PTP domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
| Target | IC50 (µM) | Assay Type | Reference |
| SHP2 (Wild-Type) | 9.8 | Enzymatic Assay | [1] |
| SHP1 | 72.7 | Enzymatic Assay | [1] |
| SHP2 (E76K mutant) | 7.67 | Enzymatic Assay | [1] |
| Cell Line | Effect | Observed Pathway Modulation | Reference |
| BaF3 | Suppression of cell growth | Downregulation of ERK, AKT, JAK2, and STAT5 activation | [1] |
| H661 (PTPN11 N58S mutant) | More sensitive to inhibition | - | [1] |
| H596 (PTPN11 Wild-Type) | Less sensitive to inhibition | - | [1] |
| JMML patient-derived myeloid blasts (PTPN11 E76K/+) | Exquisitely sensitive to inhibition | - | [1] |
Modulated Signaling Pathways
This compound treatment leads to the significant modulation of key signaling pathways that are downstream of SHP2.
RAS/ERK (MAPK) Pathway
The RAS/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SHP2 is a critical positive regulator of this pathway, acting upstream of RAS. By inhibiting SHP2, this compound prevents the dephosphorylation of key regulatory proteins, leading to the suppression of RAS activation and, consequently, the phosphorylation of downstream effectors MEK and ERK.[1]
PI3K/AKT Pathway
The PI3K/AKT pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism. SHP2 can influence this pathway, and its inhibition by this compound has been shown to lead to a reduction in AKT activation in certain cellular contexts.[1]
References
Methodological & Application
Application Notes and Protocol for In Vitro SHP2 Phosphatase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] As a key regulator of the RAS/mitogen-activated protein kinase (MAPK) pathway, SHP2 is involved in various cellular processes, including proliferation, differentiation, and survival.[1][4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome and various cancers.[1][5] This makes SHP2 an attractive therapeutic target in oncology.[1][4]
These application notes provide a detailed protocol for an in vitro phosphatase assay to determine the inhibitory activity of novel compounds, such as the hypothetical "Shp2-IN-29," against the SHP2 enzyme. The protocol is based on a fluorescence assay format, which is a common and robust method for high-throughput screening and inhibitor characterization.
SHP2 Signaling Pathway
SHP2 is a critical downstream mediator for multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, which ultimately results in the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, promoting cell proliferation and survival. Allosteric inhibitors of SHP2 can lock the enzyme in an inactive conformation, thereby blocking this signaling pathway.[1][6]
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Principle of the In Vitro Phosphatase Assay
This protocol utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), to measure the enzymatic activity of SHP2.[7][8][9] DiFMUP is a non-fluorescent molecule that, upon dephosphorylation by SHP2, is converted to the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence intensity is directly proportional to the phosphatase activity of SHP2. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.
Experimental Workflow
The in vitro SHP2 phosphatase assay follows a straightforward workflow, suitable for execution in a multi-well plate format for screening multiple compounds and concentrations.
Caption: Workflow for the in vitro SHP2 phosphatase assay.
Experimental Protocol
Materials and Reagents
-
Recombinant full-length SHP2 enzyme
-
This compound (or other test inhibitors)
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
5x SHP2 Assay Buffer (e.g., BPS Bioscience, Cat. No. 79626)[10]
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Black, low-binding 96-well or 384-well microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm[8]
Reagent Preparation
-
1x Assay Buffer: Prepare the 1x assay buffer by diluting the 5x stock solution with deionized water. The final buffer should contain components such as Tris, NaCl, and EDTA at appropriate concentrations (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA).[3] Add DTT to a final concentration of 5 mM and BSA to 0.05%.
-
SHP2 Enzyme Working Solution: Thaw the recombinant SHP2 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 0.5 nM) in 1x Assay Buffer.[11] The optimal enzyme concentration should be determined empirically by performing an enzyme titration to ensure the reaction is within the linear range.
-
Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in DMSO, and then further dilute in 1x Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid effects on enzyme activity.[2]
-
Substrate (DiFMUP) Solution: Prepare the DiFMUP substrate solution in 1x Assay Buffer. The final concentration should be at or near the Km value for SHP2 to ensure accurate IC50 determination.[12] A typical starting concentration is 10-20 µM.
Assay Procedure
-
Plate Setup: Add the reagents to the wells of a black microplate in the following order:
-
25 µL of 1x Assay Buffer
-
5 µL of diluted this compound or DMSO for positive (100% activity) and negative (no enzyme) controls.
-
10 µL of diluted SHP2 enzyme. For the negative control wells, add 10 µL of 1x Assay Buffer instead.
-
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time. The initial reaction rate (slope) is determined from the linear portion of this curve.
-
Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_negative_control) / (Rate_positive_control - Rate_negative_control))
-
Calculate IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce SHP2 activity by 50%.
Quantitative Data for Known SHP2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known SHP2 inhibitors, providing a reference for the expected potency of novel compounds.
| Inhibitor | Type | IC50 (nM) | Reference Compound |
| SHP099 | Allosteric | 71 | Yes |
| TNO155 | Allosteric | 11 | Yes |
| RMC-4550 | Allosteric | 0.583 | Yes |
| NSC-87877 | Active Site | 318 | Yes |
| PHPS1 | Active Site | 730 (Ki) | No |
| SHP2-IN-39 | Unknown | 7 | No |
Data sourced from multiple references.[14][][16]
Troubleshooting
-
High background fluorescence:
-
Check for contamination in the assay buffer or water.
-
Test for autofluorescence of the test compound.
-
-
Low signal-to-background ratio:
-
Optimize the SHP2 enzyme concentration; it may be too low.
-
Increase the incubation time for the reaction.
-
-
Inconsistent results:
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Check the stability of the SHP2 enzyme; avoid repeated freeze-thaw cycles.
-
Ensure the final DMSO concentration is consistent across all wells.[2]
-
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatase Shp2 regulates biogenesis of small extracellular vesicles by dephosphorylating Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 16. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-29 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is implicated in various human diseases, including cancer.[1][2][3] Shp2 is a key component of multiple signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for regulating cell growth, differentiation, proliferation, and survival.[3][4] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is associated with the development and progression of several cancers, making it a compelling target for therapeutic intervention.[2][3][5]
Shp2-IN-29 is an allosteric inhibitor of Shp2 with a reported IC50 of 17.7 nM.[6] Allosteric inhibitors stabilize the inactive conformation of Shp2, preventing its interaction with upstream activators and downstream substrates.[7][8] These application notes provide a detailed protocol for utilizing this compound in cell-based proliferation assays to assess its anti-proliferative effects on cancer cells.
Mechanism of Action: Shp2 Signaling in Cell Proliferation
Shp2 is a critical positive regulator of the RAS/ERK (MAPK) signaling pathway, which is a major driver of cell proliferation.[1][9] Upon activation by receptor tyrosine kinases (RTKs), Shp2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream ERK cascade.[10][11] By inhibiting Shp2, this compound is expected to block this signaling cascade, thereby inhibiting cell proliferation.
Data Presentation: Anti-Proliferative Activity of Shp2 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various Shp2 inhibitors in different human cancer cell lines. This data can serve as a reference for expected potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SHP099 | NCI-H358 | Non-Small Cell Lung Cancer | >10 | [12] |
| RMC-4550 | NCI-H358 | Non-Small Cell Lung Cancer | >10 | [12] |
| PF-07284892 | NCI-H3122 | Non-Small Cell Lung Cancer | ~0.02 (in combination) | [13] |
| Compound 57774 | MCF-7 | Breast Cancer | <20 | [5] |
| Compound 57774 | MDA-MB-231 | Breast Cancer | <20 | [5] |
| Compound 29 | H661 (PTPN11 mutant) | Non-Small Cell Lung Cancer | More sensitive than WT | [14] |
| NSC-87877 | HeLa | Cervical Cancer | - | [15] |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay Using a Tetrazolium-Based (e.g., MTT) or Resazurin-Based (e.g., PrestoBlue) Method
This protocol outlines the measurement of cell proliferation and viability in response to this compound treatment. Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product or resazurin (B115843) to the fluorescent resorufin.
Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant pancreatic cancer cells like MIA PaCa-2, as suggested for Shp2-IN-22, a similar compound)[6]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common concentration range to test is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate to dissolve the formazan crystals.
-
-
For PrestoBlue™ Assay:
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
-
Data Acquisition:
-
For MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
For PrestoBlue™ Assay: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete medium.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Colony Growth:
-
Incubate the plates for 1-2 weeks, replacing the medium with fresh compound-containing medium every 2-3 days.
-
-
Staining and Quantification:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Wash the wells with water and let them air dry.
-
Image the plates and count the colonies (manually or using software).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors. | Ensure a single-cell suspension before seeding; use a calibrated multichannel pipette. |
| No dose-dependent effect observed | Incorrect concentration range, inactive compound, resistant cell line. | Test a wider range of concentrations; verify compound activity; use a cell line known to be sensitive to Shp2 inhibition. |
| High background in assay | Contamination, high cell seeding density. | Use sterile technique; optimize cell seeding density. |
Conclusion
This compound is a potent allosteric inhibitor of Shp2 and is expected to exhibit anti-proliferative effects in cancer cell lines with a dependency on the Shp2 signaling pathway. The provided protocols offer a framework for assessing the efficacy of this compound in cell-based proliferation assays. Careful optimization of experimental conditions, such as cell seeding density and compound concentration range, is crucial for obtaining reliable and reproducible results. Further experiments, such as Western blotting for downstream signaling molecules (e.g., p-ERK), can be performed to confirm the on-target effect of this compound.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SHP2-IN-22 | SHP2 | 2802453-88-7 | Invivochem [invivochem.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Shp2-IN-29 for Studying SHP2-Dependent Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2][3] As a key positive regulator of the Ras-MAPK signaling cascade, SHP2 is implicated in the proliferation, survival, and differentiation of cells.[4][5][6] Dysregulation of SHP2 activity, through gain-of-function mutations or overexpression, is associated with the pathogenesis of several human cancers, making it a compelling target for therapeutic intervention.[7][8][9]
Shp2-IN-29 is a potent inhibitor of SHP2, offering a valuable chemical tool for investigating the role of SHP2 in cancer biology and for preclinical assessment of SHP2 inhibition as a therapeutic strategy. This document provides detailed application notes and protocols for the use of this compound in studying SHP2-dependent cancers.
Product Information: this compound
This compound is a small molecule inhibitor with high affinity for the SHP2 protein.
| Parameter | Value | Reference |
| IC50 (SHP2) | 0.18 µM | [10][11] |
| IC50 (PTP1B) | 4.27 µM | [10][11] |
| IC50 (TCPTP) | 4.74 µM | [10][11] |
| CAS Number | 2130080-86-1 | [12] |
| Molecular Formula | C16H20O4 | [12] |
Note: The provided IC50 values suggest that this compound is significantly more potent against SHP2 compared to other related phosphatases like PTP1B and TCPTP, indicating a favorable selectivity profile.
Signaling Pathways and Experimental Workflow
To effectively study the impact of this compound, it is crucial to understand the signaling context and to have a clear experimental plan.
Experimental Protocols
Disclaimer: The following protocols are generalized for the study of SHP2 inhibitors. As no specific published studies using this compound were identified, these protocols should be considered as a starting point and must be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of SHP2-dependent cancer cells.
Materials:
-
SHP2-dependent cancer cell line (e.g., KYSE-520, HCC1806)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation status of SHP2 and its downstream effector, ERK.
Materials:
-
SHP2-dependent cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
SHP2-dependent cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.
Logical Relationship of SHP2 Inhibition
The inhibition of SHP2 by this compound is expected to produce a cascade of downstream effects, ultimately leading to the suppression of cancer cell growth.
Conclusion
This compound is a potent and selective inhibitor of SHP2, representing a valuable research tool for elucidating the function of SHP2 in cancer biology. The provided protocols offer a foundational framework for investigating the cellular and in vivo effects of this inhibitor on SHP2-dependent cancers. Researchers should carefully optimize these protocols for their specific experimental systems to obtain robust and reproducible data, which will be crucial for advancing our understanding of SHP2-targeted cancer therapy.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. targetmol.com [targetmol.com]
Application Notes and Protocols: Shp2-IN-29 in High-Throughput Screening Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the RAS-MAPK pathway.[1][2] Dysregulation of Shp2 has been implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[2][3][4] Shp2-IN-29 is a potent and selective allosteric inhibitor of Shp2, designed to stabilize the enzyme in its inactive conformation.[5] These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) platforms to identify and characterize Shp2 inhibitors.
Mechanism of Action of Shp2 and Allosteric Inhibition
Under basal conditions, Shp2 is in an auto-inhibited state where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[5][6] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change that exposes the catalytic site, allowing it to dephosphorylate its substrates and positively regulate downstream signaling pathways like the RAS/ERK cascade.[7][8]
Allosteric inhibitors like this compound bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation.[9] This prevents the activation of Shp2 and subsequent downstream signaling, thereby inhibiting the proliferation of cancer cells driven by aberrant Shp2 activity.
Signaling Pathway
The following diagram illustrates the central role of Shp2 in the RAS-MAPK signaling pathway and the mechanism of its inhibition by an allosteric inhibitor.
Caption: Shp2 signaling pathway and allosteric inhibition.
High-Throughput Screening (HTS) Assays
A robust HTS platform for identifying Shp2 inhibitors can be developed using a combination of biochemical and cellular assays. This dual approach helps to identify potent compounds and exclude false positives.[10][11]
Biochemical HTS Assay: Fluorescence-Based Enzymatic Assay
This assay measures the enzymatic activity of purified Shp2 protein by detecting the dephosphorylation of a synthetic substrate.
Experimental Protocol:
-
Reagents and Materials:
-
Full-length human Shp2 protein (recombinant)
-
Fluorescent substrate (e.g., DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds) dissolved in DMSO
-
384-well or 1536-well microtiter plates (black, low-volume)
-
Plate reader with fluorescence detection capabilities
-
-
Assay Workflow:
-
Add 5 µL of Assay Buffer to all wells.
-
Add 50 nL of test compound (or DMSO for control) to appropriate wells.
-
Add 5 µL of Shp2 enzyme solution (pre-diluted in Assay Buffer) to all wells except the negative control.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescent substrate solution to all wells to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the fluorescence intensity (Excitation/Emission ~358/450 nm for DiFMUP).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for the biochemical fluorescence-based assay.
Cellular HTS Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the target engagement of a compound in a cellular environment.[6][12][13] It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[6][13]
Experimental Protocol:
-
Reagents and Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for tagged Shp2 (e.g., ePL-Shp2)
-
Transfection reagent
-
Cell lysis buffer
-
This compound (or other test compounds) dissolved in DMSO
-
384-well PCR plates
-
Quantitative detection system (e.g., DiscoverX InCell Pulse™ platform)
-
-
Assay Workflow:
-
Transfect HEK293T cells with the tagged Shp2 expression vector.
-
Seed the transfected cells into 384-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
Heat the plates at a specific temperature (e.g., 55°C) for 3 minutes to induce protein denaturation.
-
Lyse the cells.
-
Quantify the amount of soluble (non-denatured) tagged Shp2 using the appropriate detection method.
-
-
Data Analysis:
-
Generate isothermal dose-response curves by plotting the amount of soluble Shp2 as a function of compound concentration.
-
Determine the EC50 value, which represents the concentration of the compound that gives half-maximal stabilization of Shp2.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation
Quantitative data for this compound and reference compounds should be summarized in clear, structured tables for easy comparison.
Table 1: Biochemical Activity of Shp2 Inhibitors
| Compound | Shp2 IC50 (nM) | Shp1 IC50 (nM) | Selectivity (Shp1/Shp2) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| SHP099 | 71 | >100,000 | >1400 |
| RMC-4550 | 0.583 | >10,000 | >17,000 |
Table 2: Cellular Activity of Shp2 Inhibitors
| Compound | CETSA EC50 (nM) | pERK Inhibition IC50 (nM) | Cell Line |
| This compound | [Insert Value] | [Insert Value] | [Insert Cell Line] |
| SHP099 | 190 | 250 | KYSE-520 |
| RMC-4550 | Not Reported | 7 | Calu-1 |
Note: The values for this compound are placeholders and should be replaced with experimentally determined data. Data for reference compounds are sourced from publicly available literature.
Conclusion
The provided protocols for biochemical and cellular high-throughput screening assays offer a robust platform for the identification and characterization of Shp2 inhibitors like this compound. The combination of a fluorescence-based enzymatic assay and a cellular thermal shift assay ensures the identification of potent and cell-permeable compounds with on-target activity. These methods are crucial for advancing the discovery and development of novel therapeutics targeting the Shp2 phosphatase.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
Experimental Design Considerations for Shp2-IN-29 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Shp2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in various human cancers.[3][4] Dysregulation of Shp2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies and developmental disorders like Noonan syndrome.[1][4] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology.
Shp2-IN-29 is a novel investigational inhibitor of Shp2. These application notes provide a comprehensive guide for researchers on the experimental design, key assays, and data interpretation for preclinical studies involving this compound. The protocols and considerations outlined herein are essential for the robust evaluation of its biochemical potency, cellular activity, and in vivo efficacy.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for well-characterized allosteric Shp2 inhibitors, which can serve as a benchmark for the evaluation of this compound.
Table 1: Biochemical Activity of Representative Shp2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| SHP099 | Wild-Type Shp2 | 71 | Enzymatic assay with DiFMUP substrate | [5] |
| RMC-4550 | Wild-Type Shp2 | 0.583 | Biochemical assay with purified, activated full-length human Shp2 and DiFMUP substrate | [3] |
| TNO155 (SHP389) | Wild-Type Shp2 | ~3-4 | Biochemical inhibition assays | [2] |
| PF-07284892 | Wild-Type Shp2 | 21 | Cell-free biochemical activity assay | [6] |
Table 2: Cellular Activity of Representative Shp2 Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| SHP099 | KYSE-520 | pERK Inhibition | ~50 | [7] |
| RMC-4550 | Calu-1 | pERK Inhibition | 7 | [3] |
| TNO155 (SHP389) | Kelly (ALK-F1174L) | Cell Growth Inhibition | ~10-100 | [8] |
| PF-07284892 | Various | pERK Inhibition | Low nanomolar | [6] |
Table 3: In Vivo Efficacy of Representative Shp2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| SHP099 | MC-38 Colon Cancer | 5 mg/kg, i.p., daily | Tumor growth inhibition | [9] |
| RMC-4550 | MiaPaCa-2 Pancreatic Cancer | 10 mg/kg, p.o., daily (in combination) | Significant tumor regression | [3] |
| TNO155 (SHP389) | Kelly Neuroblastoma | 7.5 - 20 mg/kg, p.o., twice daily | Moderate tumor growth inhibition | [8] |
| GS-493 | Murine Xenograft Model | Not specified | Inhibition of tumor growth | [5] |
Signaling Pathway and Experimental Workflows
To facilitate the understanding of Shp2's role and the experimental approaches to study its inhibition, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Shp2 signaling in the RAS-MAPK pathway and the point of intervention by this compound.
Caption: Workflow for a biochemical assay to determine the IC50 of this compound.
Caption: Workflow for a cellular Western blot assay to assess pERK inhibition by this compound.
Experimental Protocols
Biochemical Shp2 Inhibition Assay
This protocol determines the in vitro inhibitory activity of this compound against full-length human Shp2.
Materials:
-
Full-length recombinant human Shp2 protein (BPS Bioscience, Cat. No. 100293 or similar).
-
Shp2 Activating Peptide (BPS Bioscience, included in assay kits).[10]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate (Invitrogen or similar).[11]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[7]
-
This compound compound.
-
384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Activation: In a 384-well plate, add Shp2 enzyme to the assay buffer. Add the Shp2 Activating Peptide to activate the enzyme.[10]
-
Inhibitor Incubation: Add the diluted this compound or vehicle (DMSO) to the enzyme mixture. Incubate for 20 minutes at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding the DiFMUP substrate. The final concentration of DiFMUP should be at or near its Km value for Shp2.[12]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every minute for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Inhibition Western Blot Assay
This protocol assesses the ability of this compound to inhibit Shp2-mediated signaling in a cellular context by measuring the phosphorylation of the downstream effector ERK.
Materials:
-
Cancer cell line known to have activated RTK signaling (e.g., KYSE-520, Calu-1).
-
Complete cell culture medium.
-
This compound compound.
-
Growth factor for stimulation (e.g., EGF, HGF).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a predetermined concentration of a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells with lysis buffer.[13] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities for p-ERK and total ERK. Normalize p-ERK levels to total ERK and the loading control. Plot the percentage of p-ERK inhibition against the inhibitor concentration to determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice, 6-8 weeks old).
-
Cancer cell line for implantation (e.g., KYSE-520, Kelly).
-
Matrigel.
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation: Harvest cultured cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2). When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[6]
-
Treatment Administration: Administer this compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily). Monitor the body weight of the mice at least twice a week as a measure of toxicity.[8]
-
Efficacy Assessment: Measure tumor volumes 2-3 times per week. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic (PD) Assessment (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess the levels of p-ERK and other biomarkers by Western blot or immunohistochemistry to confirm target engagement in vivo.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of the novel Shp2 inhibitor, this compound. By systematically assessing its biochemical potency, cellular activity, and in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential. The provided quantitative data for other well-characterized Shp2 inhibitors will serve as a valuable reference for interpreting the experimental outcomes for this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is crucial for the continued development of Shp2 inhibitors as a promising class of anti-cancer agents.
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Probing SHP2 Downstream Signaling Events with Shp2-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. SHP2 is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs) and cytokine receptors. Its dysregulation is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various cancers. As a critical node in oncogenic signaling, particularly the RAS-mitogen-activated protein kinase (MAPK) pathway, SHP2 has emerged as a compelling therapeutic target in oncology.
Shp2-IN-2 is a selective, allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the catalytic site, allosteric inhibitors like Shp2-IN-2 bind to a distinct pocket on the enzyme, stabilizing it in an inactive conformation. This mode of inhibition offers the potential for greater selectivity and improved pharmacological properties. These application notes provide a comprehensive guide for utilizing Shp2-IN-2 as a chemical probe to investigate SHP2 downstream signaling events.
Mechanism of Action of Allosteric SHP2 Inhibition
SHP2 activity is tightly regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic activity of the protein tyrosine phosphatase (PTP) domain. Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase.
Allosteric inhibitors such as Shp2-IN-2 bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed, inactive conformation of SHP2, preventing its activation even in the presence of upstream stimuli. Consequently, SHP2 is unable to dephosphorylate its substrates, leading to the downregulation of downstream signaling pathways.
Key Downstream Signaling Pathways Modulated by SHP2
SHP2 primarily modulates the following key signaling pathways:
-
RAS-ERK (MAPK) Pathway: SHP2 is a critical positive regulator of the RAS-ERK pathway. By dephosphorylating specific residues on adaptor proteins like Grb2-associated binder 1 (Gab1), SHP2 promotes the recruitment of the Grb2-SOS complex, leading to RAS activation and subsequent phosphorylation of MEK and ERK. Inhibition of SHP2 with Shp2-IN-2 is expected to decrease the phosphorylation of ERK (p-ERK).
-
PI3K-AKT Pathway: The role of SHP2 in the PI3K-AKT pathway is more complex and can be context-dependent. In some cellular contexts, SHP2 can positively regulate this pathway. However, there is also evidence of a negative regulatory role, where SHP2 dephosphorylates and inactivates components of the PI3K signaling cascade. The effect of Shp2-IN-2 on AKT phosphorylation (p-AKT) should be empirically determined in the specific cellular system being studied.
Quantitative Data for SHP2 Inhibitors
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-based Assay (Cell Line) | p-ERK IC50 | Reference |
| SHP099 | SHP2 | 0.07 µM | KYSE-520 | 0.25 µM | (Chen et al., 2016) |
| RMC-4550 | SHP2 | 0.02 µM | M-NFS-60 | Not Reported | (Nichols et al., 2018) |
| TNO155 | SHP2 | 0.003 µM | NCI-H358 | 0.01 µM | (LaMarche et al., 2020) |
Note: IC50 values can vary depending on the assay conditions and cell line used. It is crucial to determine the optimal concentration of Shp2-IN-2 for each specific experiment.
Experimental Protocols
The following are detailed protocols for key experiments to probe the effects of Shp2-IN-2 on downstream signaling.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Shp2-IN-2 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Shp2-IN-2 in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Shp2-IN-2 or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours or overnight on a shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of SHP2 Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the RAS-ERK and PI3K-AKT pathways.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Shp2-IN-2 (dissolved in DMSO)
-
Growth factors (e.g., EGF, FGF) for stimulation
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-SHP2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if investigating growth factor-stimulated signaling.
-
Pre-treat the cells with various concentrations of Shp2-IN-2 or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF for 10-15 minutes) if required.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Immunoprecipitation of SHP2 and Associated Proteins
This technique can be used to investigate the effect of Shp2-IN-2 on the interaction of SHP2 with its binding partners, such as Gab1.
Materials:
-
Cell lysate (prepared as for Western Blotting)
-
Anti-SHP2 antibody or anti-Gab1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 30 minutes at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of the primary antibody overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against SHP2, Gab1, or other proteins of interest.
Visualizations
SHP2 Downstream Signaling Pathways
Caption: Simplified diagram of SHP2-mediated signaling pathways.
Experimental Workflow for Assessing Shp2-IN-2 Activity
Caption: Workflow for characterizing the effects of this compound.
Conclusion
Shp2-IN-2 serves as a valuable tool for dissecting the intricate roles of SHP2 in cellular signaling. By utilizing the protocols and understanding the pathways outlined in these application notes, researchers can effectively probe the downstream consequences of SHP2 inhibition. Due to the limited publicly available data on Shp2-IN-2, it is imperative for researchers to empirically determine the optimal experimental conditions, such as inhibitor concentration and treatment duration, for their specific cellular models. Careful experimental design and data interpretation will be crucial for elucidating the precise functions of SHP2 and for evaluating the therapeutic potential of its inhibition.
Application Notes and Protocols for Shp2-IN-29 Administration in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Shp2 inhibitor, Shp2-IN-29, in xenograft mouse models of cancer. The information is compiled from published preclinical studies on various Shp2 inhibitors and is intended to serve as a guide for researchers.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Shp2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) pathway.[3][4][5] Dysregulation of Shp2 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3][4][6] this compound is a potent and selective inhibitor of Shp2, and these notes detail its application in preclinical cancer models.
Signaling Pathway
Shp2 acts as a critical mediator in the RAS-RAF-MEK-ERK signaling cascade. Upon activation by growth factors, RTKs recruit Shp2 to the cell membrane, where it dephosphorylates specific substrates, leading to the activation of RAS and subsequent downstream signaling. Shp2 inhibition by compounds like this compound is designed to block this signaling pathway, thereby inhibiting cancer cell proliferation and survival.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various Shp2 inhibitors in xenograft mouse models. This data is intended to provide a general understanding of the potential efficacy of Shp2 inhibition.
Table 1: In Vivo Efficacy of Shp2 Inhibitors in Xenograft Models
| Cancer Type | Cell Line | Shp2 Inhibitor | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer | NCI-H358 | SHP099 | 100 mg/kg, daily, p.o. | ~60% | [3] |
| Colorectal Cancer | HT-29 | PF-07284892 | 30 mg/kg, q.o.d., p.o. | ~50% (as monotherapy) | [7][8] |
| Pancreatic Cancer | MIA PaCa-2 | PF-07284892 | 30 mg/kg, q.o.d., p.o. | ~40% (as monotherapy) | [7][8] |
| Multiple Myeloma | MM.1S | RMC-4550 | 20 mg/kg, daily, p.o. | Significant reduction | [9] |
| Esophageal Squamous Cell Carcinoma | KYSE-520 | P9 (PROTAC) | 50 mg/kg, daily, i.p. | Near complete regression | [10][11][12] |
p.o. - per os (by mouth); q.o.d. - quaque altera die (every other day); i.p. - intraperitoneal
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft tumor model.
Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other basement membrane matrix)
-
Immunodeficient mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old
-
Syringes and needles (27-gauge)
-
Calipers
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Count the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 106 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: V = (Width2 x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Formulation and Administration of this compound
This protocol provides a general method for the formulation and administration of a Shp2 inhibitor. Note: The optimal vehicle and route of administration for this compound should be determined empirically.
Materials:
-
This compound
-
Vehicle components (e.g., PEG400, DMSO, Water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles or appropriate syringes for injection
Formulation Protocol (Representative Example): A common vehicle for administering small molecule inhibitors in vivo is a formulation of PEG400, DMSO, and water.
-
Prepare a 60:20:20 (v/v/v) solution of PEG400:DMSO:Water.
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the vehicle to the this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 6 mg/mL).
-
Vortex the mixture thoroughly. If the compound is not fully dissolved, sonicate for a few minutes.
Administration Protocol:
-
Oral Administration (p.o.):
-
Draw the formulated this compound into an oral gavage syringe.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the desired volume.
-
-
Intraperitoneal Injection (i.p.):
-
Draw the formulated this compound into a syringe with an appropriate needle (e.g., 27-gauge).
-
Hold the mouse with its head tilted down and inject into the lower right quadrant of the abdomen, avoiding the midline.
-
Treatment Schedule: The treatment schedule will depend on the pharmacokinetic properties of this compound. A common schedule for Shp2 inhibitors is daily or every other day administration.
Assessment of Anti-Tumor Efficacy
This protocol outlines the methods for evaluating the effect of this compound on tumor growth.
Protocol:
-
Tumor Volume Measurement: Continue to measure tumor volume with calipers every 2-3 days throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Excision and Weight: Excise the tumors and record their final weight.
-
Pharmacodynamic Analysis (Optional): A portion of the tumor tissue can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis of target engagement (e.g., Western blot for p-ERK levels).
Conclusion
The administration of Shp2 inhibitors like this compound in xenograft mouse models is a critical step in the preclinical evaluation of their anti-cancer efficacy. The protocols and data presented here provide a foundational framework for designing and conducting such studies. It is imperative to optimize specific parameters, such as the formulation and dosing regimen for this compound, to achieve robust and reproducible results. Careful monitoring of tumor growth and animal welfare is essential for the successful execution of these experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Studying Shp2 Target Engagement with Allosteric Inhibitors Using Immunoprecipitation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed protocol and application notes for studying the target engagement of allosteric inhibitors of the protein tyrosine phosphatase Shp2. As of the last update, specific experimental data and protocols for a compound designated "Shp2-IN-29" were not publicly available. Therefore, this guide utilizes data and methodologies established for well-characterized, exemplary allosteric Shp2 inhibitors to illustrate the principles and techniques for assessing target engagement. The protocols and data presented herein should be adapted and validated for any specific inhibitor, including this compound, as appropriate.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] Shp2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[2][3] Consequently, Shp2 has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.
Allosteric inhibitors of Shp2 have shown significant promise by stabilizing the auto-inhibited conformation of the enzyme, thereby preventing its activation.[4][5] Assessing the direct binding of these inhibitors to Shp2 within a cellular context, a process known as target engagement, is a critical step in their preclinical development. Immunoprecipitation (IP) coupled with western blotting is a powerful technique to investigate the cellular effects of Shp2 inhibition on its signaling complexes and downstream pathways.
This application note provides detailed protocols for utilizing immunoprecipitation-western blot (IP-WB) analysis to study the target engagement of allosteric Shp2 inhibitors. Additionally, it presents exemplary quantitative data for well-characterized inhibitors to guide experimental design and data interpretation.
Signaling Pathway and Mechanism of Action
Shp2 is activated downstream of RTKs. Upon growth factor binding, autophosphorylated receptors or scaffold proteins like Gab1 recruit Shp2, leading to a conformational change that relieves its auto-inhibition and activates its phosphatase activity. Activated Shp2 dephosphorylates specific substrates, ultimately leading to the activation of the Ras-ERK signaling cascade.[2][3] Allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive, closed conformation of Shp2.[4] This prevents its interaction with upstream activators and downstream substrates, thereby inhibiting signal transmission.
Caption: Shp2 signaling pathway and mechanism of allosteric inhibition.
Quantitative Data Summary
The following tables summarize typical quantitative data for a potent and selective allosteric Shp2 inhibitor, which can serve as a benchmark for evaluating a new compound like this compound.
Table 1: Biochemical and Cellular Potency of a Representative Allosteric Shp2 Inhibitor
| Compound | Shp2 Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) |
| Representative Inhibitor | 21 | 10-50 |
| Reference | [3] | [3] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Representative Allosteric Shp2 Inhibitor
| Compound (10 µM) | Target Protein | ΔTm (°C) |
| Representative Inhibitor | Shp2-WT | 3.7 - 7.0 |
| Representative Inhibitor | Shp2-E76K (mutant) | 1.2 - 2.3 |
| Reference | [6][7] | [6][7] |
Experimental Protocols
Experimental Workflow: Immunoprecipitation-Western Blot
The overall workflow involves treating cells with the Shp2 inhibitor, lysing the cells, immunoprecipitating the protein of interest (e.g., Shp2 or a binding partner), and analyzing the immunoprecipitates and lysates by western blotting.
Caption: Workflow for Immunoprecipitation-Western Blotting.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells (e.g., HEK293T, KYSE-520) and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time (e.g., 1-4 hours).
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold cell lysis buffer (e.g., 1X Cell Lysis Buffer from Cell Signaling Technology, #9803, or a custom RIPA buffer) to the plate. A typical buffer composition is 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, and 1 µg/ml leupeptin.[8] It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.[8]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
Protocol 2: Immunoprecipitation
-
Lysate Preparation: Dilute the cell lysate with lysis buffer to a final protein concentration of 1-2 mg/ml. Take an aliquot of the lysate to serve as the "input" control for the western blot analysis.
-
Antibody Incubation: To 200-500 µl of cell lysate, add the primary antibody specific for the protein to be immunoprecipitated (e.g., anti-Shp2 antibody). The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg of antibody per mg of protein. Incubate with gentle rocking overnight at 4°C.[8][9]
-
Bead Incubation: Add Protein A or Protein G agarose/sepharose beads (20 µl of a 50% slurry) to the lysate-antibody mixture.[8][9] The choice between Protein A and G depends on the species and isotype of the primary antibody. Incubate with gentle rocking for 1-3 hours at 4°C.
-
Washing: Microcentrifuge the tubes for 30 seconds at 4°C to pellet the beads. Carefully aspirate the supernatant. Wash the beads five times with 500 µl of ice-cold cell lysis buffer.[8][10] After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the washed beads in 20-40 µl of 1X SDS-PAGE sample buffer (e.g., Laemmli buffer). Boil the samples at 95-100°C for 5 minutes to elute the immunoprecipitated proteins and denature them.
-
Sample Preparation for SDS-PAGE: Centrifuge the samples at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated proteins ready for loading onto an SDS-PAGE gel.
Protocol 3: Western Blotting
-
SDS-PAGE: Load the immunoprecipitated samples and the "input" lysate controls onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK, anti-ERK, anti-Shp2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels.
Data Interpretation
-
Target Engagement: A successful allosteric Shp2 inhibitor like this compound is expected to decrease the phosphorylation of downstream targets such as ERK in a dose-dependent manner. This can be quantified by western blot analysis of p-ERK and total ERK levels in cell lysates following inhibitor treatment.
-
Mechanism of Action: By immunoprecipitating Shp2, one can probe for changes in its association with upstream activators (e.g., Gab1) or downstream effectors. An effective allosteric inhibitor should prevent the recruitment of Shp2 to its binding partners.
-
Specificity: To confirm that the observed effects are due to Shp2 inhibition, control experiments using cells with Shp2 knockdown or knockout can be performed. Additionally, the inhibitor should be tested against other related phosphatases to assess its selectivity.
By following these detailed protocols, researchers can effectively utilize immunoprecipitation and western blotting to investigate the target engagement and cellular mechanism of action of novel allosteric Shp2 inhibitors like this compound, thereby advancing their development as potential cancer therapeutics.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. The Tyrosine Phosphatase SHP-2 Is Required for Sustained Activation of Extracellular Signal-Regulated Kinase and Epithelial Morphogenesis Downstream from the Met Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing the effective concentration of Shp2-IN-29 for cell culture experiments
Welcome to the technical support center for Shp2-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in cell culture experiments.
1. Compound Handling and Preparation
-
Question: How should I dissolve and store this compound?
-
Answer: It is recommended to prepare a high-concentration stock solution of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations for your cell culture experiments, the final DMSO concentration in the media should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Question: I am observing precipitation of the compound in my cell culture medium. What should I do?
-
Answer: Precipitation can occur if the final concentration of the inhibitor exceeds its solubility in the aqueous cell culture medium. To address this, ensure that the DMSO stock solution is thoroughly mixed before preparing the final dilution. It is also advisable to perform dilutions in a stepwise manner rather than a single large dilution. If precipitation persists, consider lowering the final concentration of this compound or testing alternative formulation strategies, though this may require further optimization.
-
2. Determining the Optimal Concentration
-
Question: What is a good starting concentration for this compound in my cell line?
-
Answer: this compound is a potent inhibitor with a biochemical IC50 of 0.18 µM. However, the effective concentration in a cellular context (cellular IC50) can vary significantly depending on the cell line's permeability, expression levels of Shp2, and the specific signaling pathway activity. A good starting point for a dose-response experiment is to use a range of concentrations centering around the biochemical IC50. We recommend a concentration range from 0.01 µM to 10 µM to cover several orders of magnitude.
-
-
Question: I am not observing the expected phenotypic effect (e.g., decreased cell proliferation) after treating my cells with this compound. What are the possible reasons?
-
Answer: Several factors could contribute to a lack of a significant effect:
-
Insufficient Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to induce a measurable phenotypic change. We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) in addition to a dose-response experiment.
-
Cell Line Insensitivity: The specific cell line you are using may not be dependent on the Shp2 signaling pathway for its proliferation or survival. Cell lines with mutations downstream of Shp2 in the RAS-MAPK pathway, for instance, may be resistant to Shp2 inhibition.
-
Compound Inactivity: Ensure that the compound has been stored correctly and that the stock solution is not degraded.
-
Suboptimal Assay Conditions: The cell seeding density can influence the outcome of proliferation assays. High cell density can lead to contact inhibition, which may mask the anti-proliferative effects of the inhibitor.
-
-
3. Off-Target Effects and Cytotoxicity
-
Question: How can I be sure that the observed effects are due to Shp2 inhibition and not off-target effects?
-
Answer: this compound has been shown to inhibit PTP1B and TCPTP at higher concentrations (IC50 values of 4.27 µM and 4.74 µM, respectively)[1]. To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. To confirm that the observed effects are Shp2-dependent, you can perform rescue experiments by overexpressing a drug-resistant mutant of Shp2 or use siRNA/shRNA to knock down Shp2 and observe if this phenocopies the inhibitor's effect. Additionally, some allosteric SHP2 inhibitors have been reported to have off-target effects on autophagy by accumulating in the lysosome[2][3]. It is important to consider this possibility when interpreting your results.
-
-
Question: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. How can I mitigate this?
-
Answer: High levels of cell death can be due to on-target toxicity in highly dependent cell lines or off-target effects. To distinguish between these, a careful dose-response analysis is necessary. Compare the concentration required for the desired biological effect with the concentration that causes significant cell death (cytotoxic concentration 50, CC50). If these concentrations are very close, it may be challenging to find a therapeutic window. In such cases, reducing the treatment duration might be a viable strategy.
-
4. Acquired Resistance
-
Question: My cells initially respond to this compound, but then they seem to become resistant over time. What could be happening?
-
Answer: Acquired resistance to SHP2 inhibitors can develop through various mechanisms. One common mechanism is the feedback reactivation of Receptor Tyrosine Kinases (RTKs), which can bypass the inhibition of Shp2. Another potential mechanism involves the phosphorylation of Shp2 at specific tyrosine residues (e.g., Tyr-62), which can prevent the binding of allosteric inhibitors and stabilize the active conformation of the enzyme[4][5]. Investigating the phosphorylation status of RTKs and Shp2 in your resistant cells could provide insights into the mechanism of resistance. Combination therapies, for instance with an RTK or MEK inhibitor, have been shown to overcome or prevent adaptive resistance to SHP2 inhibition[1][6].
-
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) |
| Shp2 | 0.18 |
| PTP1B | 4.27 |
| TCPTP | 4.74 |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Protocol 1: Determining the Cellular IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) in triplicate.
-
Include a vehicle-only control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability reagent (e.g., MTT or CellTiter-Glo).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis to Assess Target Engagement
This protocol is for assessing the effect of this compound on the phosphorylation of downstream signaling proteins, such as ERK, to confirm target engagement.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
If applicable, stimulate the cells with a growth factor (e.g., EGF) for a short period before harvesting to activate the pathway of interest.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Visualizations
Figure 1. Simplified SHP2 signaling pathway.
Figure 2. Workflow for determining cellular IC50.
Figure 3. Troubleshooting logic for lack of effect.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Addressing solubility and stability challenges with Shp2-IN-29 in aqueous solutions
Welcome to the technical support center for Shp2-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 29, is a potent inhibitor of the Src homology region 2 domain-containing phosphatase 2 (Shp2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the RAS-MAPK pathway, which is involved in cell growth, differentiation, and survival.[2][3] this compound exerts its inhibitory effect by binding to the protein, thereby modulating its enzymatic activity.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
It is a common challenge that many small molecule inhibitors, likely including this compound, exhibit low solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent in your assay is kept to a minimum (typically below 0.5% v/v) to avoid any potential off-target effects on your biological system.
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock solution, it is advisable to store it at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable. To minimize degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: How can I assess the stability of this compound in my experimental setup?
To determine the stability of this compound in your specific aqueous buffer, you can perform a simple time-course experiment. Prepare your working solution and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and test its activity in your assay. A significant decrease in inhibitory activity over time would suggest instability.
Q5: Are there any known selectivity details for this compound?
This compound is a potent inhibitor of Shp2 with a reported IC50 value of 0.18 μM.[3] It also shows some inhibitory activity against other phosphatases, such as PTP1B (IC50 = 4.27 μM) and TCPTP (IC50 = 4.74 μM).[3]
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer
Possible Cause: The aqueous solubility limit of this compound has been exceeded.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Different Co-solvent: In some cases, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might be more suitable, depending on the tolerance of your experimental system.
-
pH Adjustment: The solubility of compounds can be pH-dependent. If your experimental system allows, you can try adjusting the pH of your aqueous buffer.
-
Incorporate Surfactants or Solubilizing Agents: For particularly challenging compounds, the use of surfactants like Tween-80 or solubilizing agents such as cyclodextrins can be explored, though their compatibility with your assay must be verified.
Issue 2: Loss of Inhibitor Activity Over Time in Aqueous Solution
Possible Cause: Degradation of this compound in the aqueous buffer.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from your frozen stock solution immediately before each experiment.
-
Minimize Exposure to Light and Air: Some compounds are sensitive to light and oxidation. Store solutions in amber vials and minimize the headspace in the vial.
-
Buffer Composition: Certain buffer components can accelerate the degradation of small molecules. If you suspect this is the case, you may need to test alternative buffer systems.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down potential degradation.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| Shp2 | 0.18 |
| PTP1B | 4.27 |
| TCPTP | 4.74 |
Data sourced from MedChemExpress product information.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume of a 10 mM solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can gently warm the vial to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used as an aid.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Perform serial dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in the aqueous buffer. This gradual dilution can help prevent precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of buffer to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 in your final assay volume.
-
Vortex gently: After each dilution step, gently vortex the solution to ensure it is well-mixed.
-
Visual Inspection: Before adding the working solution to your experiment, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution strategy or the final concentration as described in the troubleshooting guide.
Visualizations
Caption: Simplified Shp2 signaling pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for addressing solubility and stability issues with this compound.
References
Strategies to minimize or identify off-target effects of Shp2-IN-29
Welcome to the technical support center for Shp2-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively and to help troubleshoot potential issues, with a focus on minimizing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Protein Tyrosine Phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in cancer.[1][2] this compound is described as an allosteric inhibitor, meaning it binds to a site distinct from the active site to lock the protein in an inactive conformation.[1] This prevents Shp2 from dephosphorylating its substrates, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[1][3]
Q2: What are the known on-target effects of this compound in cells?
A2: The primary on-target effect of this compound is the inhibition of the Shp2 phosphatase. In cellular contexts, this leads to the downregulation of signaling pathways that are positively regulated by Shp2. Notably, treatment with this compound has been shown to reduce the activation of ERK, AKT, JAK2, and STAT5 in certain cell lines.[1] This can result in suppressed cell growth and proliferation in cancer cell lines that are dependent on these signaling pathways.[1]
Q3: What are the potential off-target effects of this compound?
A3: While this compound shows selectivity for Shp2 over the closely related phosphatase SHP1, like many small molecule inhibitors, it may have off-target effects.[1] A significant, recently discovered off-target effect of several allosteric SHP2 inhibitors is the inhibition of autophagy in an SHP2-independent manner.[4] This occurs through the accumulation of the inhibitors in lysosomes, leading to a blockage of autophagic flux. This off-target activity can contribute to the inhibitor's anti-tumor effects. It is also important to consider that at higher concentrations, the likelihood of engaging other kinases and phosphatases increases. Therefore, comprehensive profiling is recommended to fully characterize the selectivity of this compound in your experimental system.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of pERK).
-
Employ appropriate controls: Include a negative control (vehicle, e.g., DMSO) and consider using a structurally related but inactive compound if available.
-
Use orthogonal approaches: Validate your findings using genetic approaches such as siRNA or CRISPR/Cas9 to knockdown SHP2 and observe if the phenotype is consistent with pharmacological inhibition.
-
Limit exposure time: Treat cells for the shortest duration necessary to observe the on-target effect.
Q5: How can I identify potential off-target effects of this compound in my experimental model?
A5: Several experimental strategies can be employed to identify off-target effects:
-
Kinome/Phosphatase Profiling: Screen this compound against a broad panel of kinases and phosphatases to identify other potential targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding. A shift in the melting temperature of proteins other than Shp2 would indicate off-target binding.
-
Rescue Experiments: If you have identified a potential off-target, you can try to rescue the observed phenotype by overexpressing a drug-resistant mutant of that off-target.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of other structurally and mechanistically distinct SHP2 inhibitors. Discrepancies may suggest off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of downstream signaling (e.g., pERK) | 1. Suboptimal inhibitor concentration. 2. Incorrect timing of cell lysis after treatment. 3. Cell line is not dependent on SHP2 signaling. 4. Degradation of the inhibitor. | 1. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to find the optimal treatment duration. 3. Confirm SHP2 expression and its role in the signaling pathway in your cell line using genetic methods (siRNA/CRISPR). 4. Prepare fresh stock solutions of this compound and store them properly. |
| High cellular toxicity observed at effective concentrations | 1. On-target toxicity in the specific cell line. 2. Off-target toxicity. | 1. Lower the concentration and/or reduce the treatment time. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity. Investigate potential off-targets using the methods described in the FAQs. |
| Observed phenotype does not match SHP2 knockdown phenotype | 1. Off-target effects of this compound are responsible for the phenotype. 2. Incomplete knockdown of SHP2 with genetic methods. | 1. Investigate potential off-targets using kinome profiling or CETSA. Consider the off-target autophagy inhibition effect. 2. Confirm the efficiency of your SHP2 knockdown by Western blot or qPCR. |
| Variability in experimental results | 1. Inconsistent inhibitor concentration. 2. Cell passage number and confluency. 3. Inconsistent stimulation with growth factors. | 1. Ensure accurate and consistent dilution of the inhibitor stock. 2. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 3. If studying growth factor-stimulated signaling, ensure consistent timing and concentration of the growth factor. |
Quantitative Data for this compound
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| SHP2 (wild-type) | 9.8 | [1] |
| SHP1 | 72.7 | Approximately 7.4-fold selectivity for SHP2 over SHP1.[1] |
| SHP2 (E76K mutant) | 7.67 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pERK Inhibition by this compound
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2 (pERK) in a cancer cell line known to have active RAS-MAPK signaling (e.g., KYSE-520).
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
6-well tissue culture plates
-
Growth factor (e.g., EGF), if required for stimulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-SHP2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells (e.g., KYSE-520) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
The following day, replace the medium with fresh medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
If growth factor stimulation is required, add it for the last 15-30 minutes of the inhibitor treatment period.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescence substrate and visualize the bands using a gel documentation system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of this compound to SHP2 in a cellular environment.
Materials:
-
This compound
-
Cells expressing the target protein (e.g., HEK293T overexpressing SHP2)
-
PBS
-
Lysis buffer (without detergents)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for 1 hour.
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SHP2 in each sample by Western blot.
-
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for inconsistent pERK inhibition results.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Experimental Outcomes with Shp2-IN-29
Welcome to the technical support center for Shp2-IN-29. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using this potent SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the protein tyrosine phosphatase SHP2, with a reported IC50 of 0.18 µM. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-ERK pathway, which is essential for cell growth, differentiation, and survival.[1] By inhibiting SHP2, this compound is expected to suppress the RAS-ERK signaling cascade.
Q2: I'm observing weaker than expected inhibition of my target pathway. What could be the reason?
Several factors could contribute to a weaker than expected effect. Firstly, ensure the inhibitor is used at an appropriate concentration. While the biochemical IC50 is in the nanomolar range, cellular assays may require higher concentrations. Secondly, consider the specific genetic background of your cell line. Cells with certain activating mutations in SHP2 (PTPN11) may be less sensitive to allosteric inhibitors. Lastly, rapid feedback activation of the target pathway, as has been observed with FGFR-driven cancers in response to SHP2 inhibition, can lead to a rebound in signaling.[2]
Q3: I'm seeing an unexpected increase in the phosphorylation of a signaling protein after treatment with this compound. Is this possible?
Yes, this is a plausible, though unexpected, outcome. SHP2 has a complex and often context-dependent role in signal transduction. While it is a positive regulator of the RAS-ERK pathway, it can act as a negative regulator in other pathways like the PI3K/AKT and JAK/STAT pathways.[1][3] Therefore, inhibiting SHP2 can, in some cellular contexts, lead to the hyperactivation of these pathways. For instance, enhanced phosphorylation of AKT and JNK has been observed in certain cancer cell lines following SHP2 inhibition.[4]
Q4: Are there known off-target effects for this compound?
This compound has shown some inhibitory activity against other phosphatases, such as PTP1B and TCPTP, but at significantly higher concentrations (IC50 values of 4.27 and 4.74 µM, respectively). Therefore, at concentrations well above its IC50 for SHP2, off-target effects are a possibility and should be considered when interpreting results.
Q5: Could resistance to this compound develop in my experiments?
Yes, resistance to SHP2 inhibitors can emerge through various mechanisms. One key mechanism is the development of mutations in the SHP2 protein that prevent inhibitor binding. Another is the activation of bypass signaling pathways that circumvent the need for SHP2. Additionally, feedback loops can reactivate the primary signaling pathway, rendering the inhibitor less effective over time.[2][3]
Troubleshooting Guide
This guide addresses specific unexpected outcomes in a question-and-answer format.
Problem 1: Decreased ERK phosphorylation is observed as expected, but there is a simultaneous increase in AKT phosphorylation.
-
Possible Cause: This is a classic example of the dual regulatory role of SHP2. While SHP2 is a positive regulator of the RAS-ERK pathway, it can negatively regulate the PI3K/AKT pathway in certain cellular contexts.[1][5] By inhibiting SHP2, you may be relieving this negative regulation on the PI3K/AKT pathway, leading to its activation.
-
Suggested Action:
-
Confirm the finding: Repeat the experiment, including appropriate positive and negative controls.
-
Investigate the PI3K/AKT pathway: Perform a more detailed analysis of the PI3K/AKT pathway by examining the phosphorylation status of upstream (e.g., PI3K) and downstream (e.g., mTOR, S6K) components.
-
Consider combination therapy: If the activation of the PI3K/AKT pathway is a compensatory survival mechanism, consider co-treating with a PI3K or AKT inhibitor to achieve a more potent anti-proliferative effect.
-
Problem 2: Initial inhibition of a signaling pathway is observed, but the effect diminishes over time (e.g., after 24-48 hours).
-
Possible Cause: This could be due to a feedback mechanism leading to the reactivation of the signaling pathway. For example, in FGFR-driven cancers, SHP2 inhibition can lead to a rapid feedback activation of FGFR, which in turn reactivates the ERK pathway.[2]
-
Suggested Action:
-
Time-course experiment: Perform a detailed time-course experiment to map the kinetics of pathway inhibition and reactivation.
-
Investigate receptor tyrosine kinases (RTKs): Analyze the phosphorylation status of relevant RTKs that could be responsible for the feedback activation.
-
Combination treatment: Consider combining this compound with an inhibitor of the reactivated RTK to achieve sustained pathway inhibition.
-
Problem 3: The experimental results are inconsistent across different cell lines.
-
Possible Cause: The function of SHP2 is highly context-dependent and can vary significantly between different cell types.[6] The genetic background, the relative expression levels of different signaling proteins, and the presence of specific mutations can all influence the cellular response to SHP2 inhibition.
-
Suggested Action:
-
Characterize your cell lines: Thoroughly characterize the genetic background and protein expression profiles of the cell lines you are using.
-
Comparative analysis: Perform a comparative analysis of the signaling pathways in the different cell lines to identify potential reasons for the differential responses.
-
Hypothesis-driven experiments: Based on your analysis, design experiments to test specific hypotheses about why the cell lines are responding differently.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| SHP2 | 0.18 |
| PTP1B | 4.27 |
| TCPTP | 4.74 |
Data summarized from commercially available product information.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Dual regulatory role of SHP2 in signaling pathways and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected outcomes with this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induced clustering of SHP2-depleted tumor cells in vascular islands restores sensitivity to MEK/ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Shp2-IN-29 in Resistant Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the allosteric SHP2 inhibitor, Shp2-IN-29, particularly in the context of resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4] It is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[5][6] In its inactive state, SHP2 exists in an autoinhibited conformation.[2][7] Allosteric inhibitors like this compound bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing this inactive conformation and preventing its activation.[1][8][9] This ultimately leads to the suppression of downstream ERK signaling and inhibits cancer cell proliferation.
Q2: My cancer cell line is resistant to this compound. What are the potential resistance mechanisms?
Resistance to allosteric SHP2 inhibitors can arise through several mechanisms:
-
Feedback Reactivation of Upstream Signaling: A common mechanism of resistance involves the rapid feedback activation of upstream RTKs, such as Fibroblast Growth Factor Receptors (FGFRs).[10] Inhibition of SHP2 can lead to a rebound in ERK phosphorylation (p-ERK) levels shortly after treatment.[10]
-
Mutations in the PTPN11 Gene: Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, can disrupt the autoinhibited conformation.[5] This can reduce the binding affinity and efficacy of allosteric inhibitors that rely on stabilizing this inactive state.[5][11]
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that bypass the need for SHP2 signaling. The PI3K-AKT and JAK-STAT pathways are common compensatory routes.[5][6]
-
RAS Mutations: Certain RAS mutations, particularly those that are less dependent on upstream signaling for activation, may confer resistance to SHP2 inhibition.[12]
Q3: How can I overcome resistance to this compound in my experiments?
The most effective strategy to overcome resistance to SHP2 inhibitors is through rational combination therapies.[3][12][13] By simultaneously targeting multiple nodes in a signaling pathway or hitting parallel pathways, it is possible to prevent or overcome resistance.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak anti-proliferative effect of this compound as a single agent. | The cancer cell line may have intrinsic resistance. | 1. Confirm Target Engagement: Perform a Western blot to check for inhibition of p-ERK, a downstream marker of SHP2 activity. A lack of p-ERK reduction suggests a primary resistance mechanism. 2. Investigate Combination Therapies: Explore combinations with inhibitors of pathways known to be involved in resistance, such as MEK, ERK, or RTK inhibitors. |
| Initial inhibition of cell growth followed by rapid regrowth. | Development of adaptive resistance through feedback loops. | 1. Time-Course Western Blot: Analyze p-ERK levels at different time points (e.g., 1, 2, 4, 8, 24 hours) after this compound treatment to observe any rebound in signaling. 2. Implement Combination Therapy: Combine this compound with an inhibitor that can block the feedback activation, such as an FGFR inhibitor if FGFR signaling is implicated. |
| Variability in experimental results. | Inconsistent experimental conditions or cell line instability. | 1. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times. 2. Cell Line Authentication: Regularly authenticate your cancer cell lines to ensure they have not been contaminated or undergone significant genetic drift. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound alone or in combination with other drugs.
Materials:
-
Resistant cancer cell lines
-
This compound and other inhibitors
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15][16]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phospho-ERK (p-ERK)
This protocol is used to determine the effect of this compound on the RAS-MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
Resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.[17][19]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[19]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[19]
Synergy Analysis (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions.
Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.[21]
Interpretation:
Software such as CompuSyn can be used to calculate CI values from dose-response data.[21]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected SHP2 Inhibitors
| Compound | Target | IC₅₀ | Cell-based Assay | Reference |
| This compound (Compound 29) | SHP2 | 9.8 µM | - | [1] |
| RMC-4550 | SHP2 | 0.583 nM | - | [1] |
| SHP099 | SHP2 | 71 nM | p-ERK inhibition | [11] |
| Compound 57774 | SHP2 | 0.8 µM | Anti-proliferative (MCF-7) | [23] |
| Compound 17a | SHP2 | - | p-ERK IC₅₀ = 88 nM | [24] |
Note: IC₅₀ values can vary depending on the assay conditions.
Visualizations
Signaling Pathways
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. punnettsquare.org [punnettsquare.org]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Active-Site SHP2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the limitations of active-site SHP2 inhibitors, exemplified here as Shp2-IN-29, in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for active-site SHP2 inhibitors like this compound?
A1: Active-site SHP2 inhibitors, such as this compound, are designed to directly bind to the catalytic pocket of the SHP2 protein tyrosine phosphatase (PTP) domain.[1][2] This binding event physically obstructs the access of phosphorylated substrates to the active site, thereby preventing the dephosphorylation reaction.[1] By inhibiting SHP2's catalytic activity, these compounds aim to downregulate signaling pathways that are aberrantly activated in certain diseases, most notably the RAS-MAPK pathway, which is crucial for cell growth and proliferation.[1][3]
Q2: What are the primary limitations of using active-site SHP2 inhibitors in my experiments?
A2: Researchers may encounter several limitations with active-site SHP2 inhibitors:
-
Off-target effects: Due to the conserved nature of the PTP catalytic domain, these inhibitors can cross-react with other phosphatases, such as SHP1, or even protein tyrosine kinases (PTKs).[2][4] This can lead to confounding experimental results that are not solely attributable to SHP2 inhibition.[2][4]
-
Poor cellular efficacy: Some active-site inhibitors show potent activity in biochemical assays but fail to robustly inhibit SHP2 function within a cellular context.[2] This can be due to poor cell permeability or other cellular factors.
-
Lack of specificity for SHP2 mutants: Certain activating mutations in SHP2, which are relevant in some cancers and developmental disorders, may not be effectively inhibited by active-site inhibitors.[]
-
Development of resistance: Cancer cells can develop resistance to targeted therapies, and this can also be a concern with SHP2 inhibitors.[6][7]
Q3: Are there alternative strategies to inhibit SHP2 that might overcome these limitations?
A3: Yes, several alternative strategies have been developed:
-
Allosteric Inhibitors: These molecules, such as SHP099, TNO155, and RMC-4630, bind to a site outside the catalytic pocket and stabilize SHP2 in an inactive conformation.[] This mechanism offers higher specificity for SHP2 over other phosphatases.[]
-
PROTACs (Proteolysis-Targeting Chimeras): SHP2-targeting PROTACs have been developed to induce the degradation of the SHP2 protein rather than just inhibiting its activity.[] This can be effective against SHP2 mutants.[]
-
Combination Therapies: Combining a SHP2 inhibitor with other targeted therapies, such as MEK inhibitors or RTK inhibitors, can be a more effective strategy to overcome resistance and achieve synergistic anti-tumor effects.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Off-target effects of the active-site SHP2 inhibitor.
Troubleshooting Steps:
-
Validate on-target engagement:
-
Perform a cellular thermal shift assay (CETSA) to confirm that the inhibitor is binding to SHP2 in your cells.
-
Conduct a dose-response experiment and measure the phosphorylation of a known SHP2 downstream target, such as ERK, to confirm on-target pathway modulation.
-
-
Assess off-target kinase activity:
-
Use a broad-spectrum kinase inhibitor panel to screen for off-target effects on various protein tyrosine kinases.
-
If a specific off-target kinase is identified, consider using a more selective inhibitor for that kinase as a control to dissect the observed phenotype.
-
-
Compare with a more specific inhibitor:
-
Repeat key experiments using a well-characterized allosteric SHP2 inhibitor (e.g., SHP099) as a comparator. Allosteric inhibitors generally exhibit higher specificity for SHP2.[]
-
Experimental Workflow for Investigating Off-Target Effects
A logical workflow for troubleshooting inconsistent cellular results with an active-site SHP2 inhibitor.
Problem 2: Lack of significant anti-proliferative effect in a cancer cell line model expected to be SHP2-dependent.
Possible Cause:
-
Intrinsic or acquired resistance to single-agent SHP2 inhibition.
-
The specific cancer model may have bypass signaling pathways that compensate for SHP2 inhibition.
Troubleshooting Steps:
-
Confirm SHP2 pathway activation:
-
Ensure that the RAS-MAPK pathway is indeed activated in your cell line model at baseline.
-
-
Investigate bypass signaling:
-
Perform a phospho-RTK array to identify any receptor tyrosine kinases that may be activated upon SHP2 inhibition, leading to pathway reactivation.
-
-
Test combination therapies:
-
Based on the identified bypass mechanisms, or as a general strategy, test the combination of your SHP2 inhibitor with an inhibitor of a parallel or downstream pathway component (e.g., a MEK inhibitor like trametinib).[7]
-
Signaling Pathway Diagram: SHP2 in RAS-MAPK Signaling and Potential Bypass
SHP2's role in the RAS-MAPK pathway and a potential bypass mechanism through alternative RTK activation.
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Different Classes of SHP2 Inhibitors
| Inhibitor Class | Representative Compound | Target Site | Typical IC50 Range | Selectivity over SHP1 | Reference |
| Active-Site | NSC-87877 | Catalytic | ~0.3 µM | Low (~1-fold) | [8] |
| Active-Site | 11a-1 | Catalytic | ~0.2 µM | Moderate (~7-fold) | [] |
| Allosteric | SHP099 | Allosteric | ~0.07 µM | High | [] |
| Allosteric | TNO155 | Allosteric | ~0.01 µM | High | [] |
| Allosteric | RMC-4550 | Allosteric | ~0.0006 µM | High | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Assessing SHP2 Pathway Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., KYSE-520 esophageal squamous carcinoma cells) at a density of 1 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or a control inhibitor (e.g., SHP099) for 2 hours.
-
Stimulate cells with an appropriate growth factor (e.g., 50 ng/mL EGF) for 10 minutes.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Proliferation Assay (e.g., using IncuCyte)
-
Cell Seeding:
-
Seed 2,000-5,000 cells per well in a 96-well plate.
-
-
Treatment:
-
The following day, treat cells with a dose range of this compound, a MEK inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).
-
-
Imaging and Analysis:
-
Place the plate in an IncuCyte live-cell analysis system.
-
Acquire phase-contrast images every 4-6 hours for 3-5 days.
-
Analyze the data using the IncuCyte software to determine the percent confluence over time.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each treatment condition.
-
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Shp2-IN-29 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric SHP2 inhibitor, Shp2-IN-29. The information is designed to address specific issues that may be encountered during in vitro experiments and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] In its inactive state, the N-SH2 domain of SHP2 blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1][3] Upon activation by upstream signaling, this autoinhibition is relieved. This compound and other allosteric inhibitors stabilize the inactive conformation of SHP2, preventing its interaction with downstream signaling molecules.[1][2] This primarily inhibits the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation and survival.[1][2][4]
Q2: Which signaling pathways are affected by this compound treatment?
A2: The primary pathway affected by this compound is the RAS-RAF-MEK-ERK (MAPK) pathway.[1][4][5][6] SHP2 is a critical node downstream of multiple receptor tyrosine kinases (RTKs) that activates this pathway.[1][2][7] By inhibiting SHP2, this compound can suppress the activation of ERK. Additionally, SHP2 has been shown to be involved in the PI3K-AKT and JAK-STAT signaling pathways.[1][5][6][8] It also plays a role in immune signaling, particularly in the PD-1/PD-L1 pathway.[1][5][6]
Q3: What are some known sensitive cell lines to SHP2 inhibition?
A3: Cell line sensitivity to SHP2 inhibitors is often context-dependent and related to the genetic background of the cells. Generally, cell lines with activating mutations in upstream components of the MAPK pathway that are dependent on SHP2 for signal transduction are more sensitive. For instance, human lung cancer cells H661, which have an activating mutation in PTPN11 (the gene encoding SHP2), are more sensitive to SHP2 inhibition than cells with wild-type PTPN11.[1] Also, cell lines with certain KRAS mutations (e.g., G12C) have shown sensitivity, particularly when combined with other inhibitors.[9] Myeloma cell lines 8226 (KRAS G12A) and H929 (NRAS G13D) have also been reported to be sensitive to SHP2 inhibitors.[10]
Q4: What are some known resistant cell lines or resistance mechanisms to SHP2 inhibition?
A4: Resistance to SHP2 inhibitors can be intrinsic or acquired.
-
Intrinsic Resistance: Cell lines with mutations downstream of SHP2 in the MAPK pathway, such as some BRAF or MEK mutations, may be intrinsically resistant.[11] Cell lines where growth is not primarily driven by the SHP2-RAS-MAPK axis will also show resistance.[11] For example, some cell lines with RAS mutations like G13D or Q61X have shown resistance to SHP2 inhibition alone.[9] Additionally, FGFR-driven cancer cell lines have been shown to be relatively insensitive to allosteric SHP2 inhibitors due to rapid feedback activation of FGFR.[12]
-
Acquired Resistance: Prolonged exposure to SHP2 inhibitors can lead to acquired resistance.[11] One common mechanism is the feedback activation of RTKs, which can reactivate the MAPK pathway.[11][13]
Troubleshooting Guides
Problem 1: No significant effect on cell viability is observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Intrinsic Resistance | - Verify Genetic Context: Confirm that your cell line does not have mutations downstream of SHP2 (e.g., in BRAF or MEK) that would make it resistant. - Assess Pathway Dependence: Determine if the growth of your cell line is primarily driven by the SHP2-RAS-MAPK pathway.[11] |
| Suboptimal Assay Conditions | - Optimize Seeding Density: High cell density can lead to contact inhibition and mask the anti-proliferative effects of the inhibitor.[11] Test a range of seeding densities. - Check Serum Concentration: High concentrations of growth factors in the serum can counteract the inhibitory effect.[11] Consider reducing the serum concentration. - Extend Assay Duration: The effects on cell viability may take longer to become apparent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).[11] |
| Compound Inactivity | - Proper Handling and Storage: Ensure the compound has been stored correctly (solid at -20°C for long-term) and that stock solutions in 100% DMSO are aliquoted and stored at -20°C to avoid freeze-thaw cycles.[11] - Verify Working Concentration: Perform a comprehensive dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your cell line. |
| Feedback Activation | - Consider Combination Therapy: Inhibition of the MAPK pathway can trigger feedback loops that reactivate signaling.[11] Combining this compound with other targeted agents, such as MEK inhibitors, can often lead to synergistic effects.[5][6] |
Problem 2: No decrease in phosphorylated ERK (p-ERK) levels is observed via Western Blot after treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Timing of Analysis | - Perform a Time-Course Experiment: The effect of SHP2 inhibition on p-ERK levels can be transient. Analyze p-ERK levels at multiple early time points (e.g., 1, 2, 4, 8, 24 hours) after treatment. |
| Feedback Reactivation of Pathway | - Check for p-ERK Rebound: In some cell lines, an initial decrease in p-ERK is followed by a rebound due to feedback mechanisms.[9][12] This is a sign of adaptive resistance. |
| Experimental Technique Issues | - Optimize Lysis Conditions: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation after cell lysis.[2] - Verify Antibody Performance: Ensure the p-ERK and total ERK antibodies are validated and working correctly. |
| Cell Line Resistance | - Confirm On-Target Activity: Even in resistant cell lines, a transient decrease in p-ERK might be observed. If no change is seen at any time point, the cell line may be completely independent of SHP2 for MAPK signaling. |
Quantitative Data Summary
Table 1: IC50 Values of Allosteric SHP2 Inhibitors in Various Contexts
| Compound | Target/Cell Line | IC50 Value | Notes |
| This compound | SHP2E76K | 7.67 µM | [1] |
| Compound 24 | SHP2E76A | 19.1 µM | [1] |
| Compound 25 | SHP2E76A | 3.27 µM | Biphenyl replacement of phenyl group from compound 24.[1] |
| Compound 27 | SHP2E76A | 2.55 µM | Naphthyl replacement of phenyl group from compound 24.[1] |
| Erlotinib-sensitive cell lines (n=10) | SHP099 | < 10 µM | Suggests sensitivity of EGFR-driven cells to SHP2 inhibition.[12] |
| BGJ398-sensitive cell lines (n=17) | SHP099 | > 10 µM | Suggests resistance of FGFR-driven cells to SHP2 inhibition.[12] |
Detailed Experimental Protocols
Cell Viability Assay (e.g., using Crystal Violet)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at ≤ 0.1%).
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Staining:
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Normalize the data to the vehicle-treated control to determine cell viability.
-
Western Blot for p-ERK Analysis
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if required for the experiment.[2]
-
Treat cells with this compound at the desired concentrations for the appropriate time points.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.[2]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against p-ERK (e.g., p44/42 MAPK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize p-ERK levels to total ERK levels.
-
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. oncotarget.com [oncotarget.com]
- 13. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity and Selectivity of SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and selectivity profiles of allosteric SHP2 inhibitors, with a focus on available experimental data. While direct, publicly available data for a compound specifically named "Shp2-IN-29" is limited, we will use data for a structurally distinct SHP2 inhibitor, referred to as "Compound 29" in scientific literature, as a point of comparison against well-characterized inhibitors: SHP099, TNO155, and RMC-4630.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. As such, SHP2 has emerged as a promising therapeutic target in oncology. The development of allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, has been a significant breakthrough, leading to compounds with high potency and selectivity.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the available biochemical potency and selectivity data for the compared SHP2 inhibitors.
Biochemical Potency Against SHP2
| Compound | SHP2 IC50 (µM) | Notes |
| Compound 29 | 9.8[1] | Inhibits the SHP2E76K mutant with an IC50 of 7.67 µM.[1] |
| SHP099 | 0.071[2][3][4][5] | A highly potent, selective, and orally bioavailable allosteric inhibitor.[3][4][5] |
| TNO155 | 0.011[6] | A potent and selective, first-in-class inhibitor of wild-type SHP2.[6] |
| RMC-4630 | Not publicly disclosed | A potent and selective, orally bioavailable allosteric inhibitor.[7][8][9][10] Its homolog, RMC-4550, has a reported IC50 of 0.000583 µM.[1][11] |
Selectivity Profile Against Other Phosphatases
A critical aspect of a SHP2 inhibitor's profile is its selectivity over other protein tyrosine phosphatases (PTPs), especially the closely related SHP1.
| Compound | Selectivity vs. SHP1 (Fold) | Other Phosphatases |
| Compound 29 | ~7.4 (IC50 = 72.7 µM)[1] | Data not publicly available. |
| SHP099 | >1000 (No activity detected)[2] | No detectable activity against a panel of 21 other phosphatases.[1][2] |
| TNO155 | High selectivity demonstrated in vitro.[12][13] | Specific fold-selectivity data against a broad panel is not readily available in public literature. |
| RMC-4630 | High selectivity is a key feature.[7][10] | Specific fold-selectivity data against a broad panel is not readily available in public literature. |
Kinase Selectivity Profile (Kinome Scan)
Off-target effects on kinases can lead to toxicity. Therefore, a clean kinome scan is a desirable feature for a SHP2 inhibitor.
| Compound | Kinase Selectivity |
| Compound 29 | Data not publicly available. |
| SHP099 | No detectable activity against a panel of 66 kinases.[1][2] |
| TNO155 | Described as highly selective.[12][13] Specific kinome scan data is not readily available in public literature. |
| RMC-4630 | Described as highly selective.[7][10] Specific kinome scan data is not readily available in public literature. |
Signaling Pathways and Experimental Workflows
To provide a better understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the SHP2 signaling pathway and a general workflow for inhibitor profiling.
Figure 1: Simplified SHP2 signaling pathway in the context of RTK activation.
Figure 2: General experimental workflow for profiling SHP2 inhibitors.
Detailed Experimental Protocols
Biochemical SHP2 Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of SHP2 inhibitors using a fluorogenic substrate.
Principle: The assay measures the enzymatic activity of recombinant SHP2 protein by monitoring the dephosphorylation of a substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[11][14][15] Dephosphorylated DiFMUP becomes fluorescent, and the rate of fluorescence increase is proportional to SHP2 activity. The inhibitor's potency is determined by measuring the reduction in this activity at various inhibitor concentrations.
Materials:
-
Recombinant full-length SHP2 protein
-
Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[11]
-
DiFMUP substrate
-
Test compounds (SHP2 inhibitors) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection (e.g., excitation at 350 nm, emission at 450 nm)[15]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted test compound to the wells. Include a DMSO-only control (no inhibitor).
-
Add the recombinant SHP2 protein to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Phosphatase Selectivity Panel
Principle: To assess the selectivity of a SHP2 inhibitor, its activity is tested against a panel of other protein tyrosine phosphatases. The methodology is similar to the biochemical IC50 assay but is performed with a range of different phosphatase enzymes.
Procedure:
-
The inhibitor is tested at a fixed concentration (or in a dose-response format) against a panel of purified phosphatases (e.g., SHP1, PTP1B, etc.).
-
The enzymatic activity of each phosphatase is measured in the presence and absence of the inhibitor, using an appropriate substrate for each enzyme.
-
The percentage of inhibition for each phosphatase is calculated.
-
The results are typically presented as a heatmap or a table showing the inhibitor's activity against the panel, allowing for a direct comparison of its selectivity.
Kinase Selectivity Profiling (Kinome Scan)
Principle: The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.[16] It does not measure enzymatic activity but rather the ability of the compound to displace a known ligand from the kinase's active site.
Procedure:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
The results are often reported as the percentage of control, where a lower percentage indicates a stronger binding affinity. This can be used to calculate a dissociation constant (Kd). The data is often visualized in a "tree spot" diagram, which maps the interactions onto the human kinome tree.
Conclusion
The development of allosteric SHP2 inhibitors represents a significant advancement in targeting a previously challenging oncogenic phosphatase. While SHP099, TNO155, and RMC-4630 have demonstrated high potency and selectivity, the publicly available data for "this compound" is insufficient for a direct and comprehensive comparison. The provided data for "Compound 29" suggests it is a less potent inhibitor of wild-type SHP2 compared to the other compounds, with moderate selectivity over SHP1. A thorough evaluation of any new SHP2 inhibitor requires rigorous testing of its potency against both wild-type and mutant forms of the enzyme, as well as comprehensive selectivity profiling against a broad range of phosphatases and kinases to fully understand its therapeutic potential and potential off-target liabilities.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sellerslab.org [sellerslab.org]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tenovapharma.com [tenovapharma.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 8. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 9. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 10. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chayon.co.kr [chayon.co.kr]
Cross-Validation of Shp2-IN-29's Activity Across Multiple Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of the Shp2 inhibitor, Shp2-IN-29, across various assay formats. Due to the limited availability of comprehensive public data for this compound in cellular and in vivo settings, this guide presents its biochemical activity alongside illustrative data from other well-characterized Shp2 inhibitors, such as SHP099 and RMC-4550, to provide a contextual framework for performance evaluation.
Executive Summary
Shp2 (Src homology region 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a validated target in oncology.[1][2] this compound has been identified as a potent inhibitor of Shp2 in biochemical assays. This guide will delve into its performance in direct enzyme inhibition assays and provide a framework for its evaluation in cellular and in vivo models by comparing its biochemical potency with the multi-assay data of other known Shp2 inhibitors.
Data Presentation
Table 1: Biochemical Activity of this compound and Comparative Inhibitors
This table summarizes the in vitro enzymatic inhibition of Shp2 by this compound and other widely studied inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | Assay Substrate | IC50 (µM) | Selectivity Profile (IC50 in µM) |
| This compound | Shp2 | Not Specified | 0.18 [3] | PTP1B: 4.27, TCPTP: 4.74[3] |
| SHP099 | Shp2 | DiFMUP | 0.07 | >1000-fold selective over other PTPs |
| RMC-4550 | Shp2 | DiFMUP | 0.0006 | Highly selective |
Data for SHP099 and RMC-4550 are illustrative and sourced from various publications.
Table 2: Cellular Activity of Shp2 Inhibitors (Illustrative Data)
This table presents typical cellular assay data for well-characterized Shp2 inhibitors. This data serves as a benchmark for the expected performance of a potent and cell-permeable Shp2 inhibitor. No public cellular data is currently available for this compound.
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |
| SHP099 | KYSE-520 | pERK Inhibition | pERK Levels | ~50 |
| RMC-4550 | Calu-1 | pERK Inhibition | pERK Levels | 7 |
| SHP099 | RPMI-8226 | Cell Viability | Cell Growth | ~5000 |
| RMC-4550 | NCI-H929 | Cell Viability | Cell Growth | ~2500 |
This data is illustrative and compiled from multiple sources to demonstrate typical assay readouts.
Signaling Pathway and Experimental Workflow
Shp2 Signaling Pathway
The following diagram illustrates the central role of Shp2 in the RAS/MAPK signaling cascade, a key pathway in cell proliferation and survival. Shp2 acts as a critical node downstream of receptor tyrosine kinases (RTKs).
Caption: Shp2's role in the RAS/MAPK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Shp2 Inhibitor Validation
This diagram outlines a typical workflow for the comprehensive evaluation of a Shp2 inhibitor, from initial biochemical screening to in vivo efficacy studies.
Caption: A generalized experimental workflow for the validation of Shp2 inhibitors.
Experimental Protocols
Shp2 Biochemical Inhibition Assay
Objective: To determine the in vitro IC50 value of an inhibitor against Shp2 phosphatase activity.
Materials:
-
Recombinant full-length human Shp2 protein
-
Fluorogenic phosphatase substrate (e.g., DiFMUP or pNPP)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 3 mM DTT, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant Shp2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence or absorbance change over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular pERK Inhibition Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block Shp2-mediated downstream signaling in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line known to be sensitive to Shp2 inhibition (e.g., KYSE-520, RPMI-8226)
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes, and Western blot apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the cellular IC50.
Cell Viability Assay (MTT/MTS)
Objective: To evaluate the effect of a Shp2 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a specific density in 96-well plates and allow them to attach.
-
Treat the cells with a serial dilution of the test compound and incubate for a prolonged period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
A comparative study of the allosteric mechanisms of Shp2-IN-29 and TNO155
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in cellular signaling pathways, making it a prime target for drug development. Two prominent allosteric inhibitors, TNO155 and SHP099, both developed by Novartis, have been at the forefront of research. This guide provides a detailed comparative analysis of their allosteric mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade, a pathway crucial for cell growth, differentiation, and survival.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target.[1] Allosteric inhibitors represent a novel approach by binding to a site distinct from the active site, locking the enzyme in an inactive conformation.[2] This comparative guide focuses on TNO155 and its predecessor, SHP099, which has been instrumental in validating SHP2 as a druggable target.
Mechanism of Action: A Tale of Two Allosteric Modulators
Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[2] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and subsequent downstream signaling.[] In this inactive state, the N-SH2 domain physically blocks the PTP active site, thus inhibiting its catalytic function.
While sharing a common mechanism, TNO155 was developed as a structurally optimized successor to SHP099, aiming to improve upon its predecessor's pharmacological properties.[2] SHP099, despite its high potency, has been associated with certain liabilities, including phototoxicity and off-target effects such as hERG toxicity, which are attributed to its highly basic amine group.[2] TNO155 was designed to mitigate these issues while retaining or even enhancing on-target potency.
dot
Caption: Allosteric inhibition of the SHP2 signaling pathway.
Quantitative Data Presentation
The following tables summarize the key quantitative data comparing the biochemical activity and cellular potency of TNO155 and SHP099. TNO155 consistently demonstrates superior potency across various cancer cell lines.
Table 1: Biochemical and Cellular Activity of TNO155 vs. SHP099
| Inhibitor | Target | Assay Type | IC50 | Reference |
| TNO155 | Wild-Type SHP2 | Biochemical | 11 nM | [] |
| SHP099 | Wild-Type SHP2 | Biochemical | 71 nM | [] |
| TNO155 | KYSE520 cells | pERK Inhibition | 8 nM | [4] |
| SHP099 | KYSE520 cells | pERK Inhibition | ~250 nM | [4] |
| TNO155 | KYSE520 cells | Cell Proliferation | 100 nM | [4] |
| SHP099 | MDA-MB-468 cells | pERK Inhibition | ~250 nM | [4] |
Table 2: Comparative Cellular IC50 Values in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | TNO155 IC50 (µM) | SHP099 IC50 (µM) |
| ORL-48 | 0.39 | 5.32 |
| ORL-115 | 0.51 | 6.88 |
| ORL-136 | 0.62 | 7.21 |
| ... (data for 18 other cell lines) | ... | ... |
Data adapted from a study on 21 OSCC cell lines, where TNO155 was generally more efficacious than SHP099.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
SHP2 Biochemical Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against full-length human SHP2.
Materials:
-
Full-length human SHP2 protein
-
Phosphorylated insulin (B600854) receptor substrate 1 (p-IRS1) peptide (activator)
-
6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) (substrate)
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
-
Test compounds (TNO155, SHP099) dissolved in DMSO.
Procedure:
-
Prepare a solution of SHP2 protein and p-IRS1 peptide in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the SHP2/p-IRS1 mixture to the wells and incubate for a specified period to allow for compound binding and enzyme activation.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence intensity over time, which corresponds to the rate of DiFMUP dephosphorylation.
-
Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-response curve.
dot
Caption: Workflow for the SHP2 biochemical inhibition assay.
Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures the ability of the inhibitors to block the SHP2-mediated activation of the downstream kinase ERK in a cellular context.
Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (TNO155, SHP099)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or similar assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK and total-ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total-ERK and calculate the IC50 values.
dot
Caption: Experimental workflow for p-ERK Western blot analysis.
Conclusion
The comparative analysis of TNO155 and SHP099 reveals a clear progression in the development of allosteric SHP2 inhibitors. While both compounds effectively target the same allosteric pocket to stabilize the inactive conformation of SHP2, TNO155 exhibits significantly enhanced potency in both biochemical and cellular assays.[5] Studies have shown that TNO155 has substantially higher single-agent antitumor activity compared to SHP099, and lower doses are required to achieve similar effects.[5] This suggests that the structural optimizations incorporated into TNO155 have successfully addressed some of the limitations of SHP099, leading to a more potent and potentially safer therapeutic candidate. The provided experimental protocols offer a robust framework for researchers to further investigate these and other SHP2 inhibitors, contributing to the ongoing efforts to develop effective targeted therapies for a range of cancers.
References
- 1. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of Shp2 Inhibitors in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has opened promising avenues for the treatment of various cancers. A critical step in the preclinical validation of these inhibitors is the confirmation of direct binding to SHP2 within the complex environment of a living cell. This guide provides a comparative overview of the on-target engagement of the novel inhibitor Shp2-IN-29 and other well-characterized SHP2 inhibitors, supported by experimental data and detailed protocols.
Comparison of SHP2 Inhibitor Performance
The following table summarizes the key performance indicators for this compound (a novel furanylbenzamide inhibitor), SHP099, and RMC-4550, focusing on their biochemical potency and cellular target engagement.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular Target Engagement (ΔTm in CETSA) |
| This compound | Active Site | WT SHP2 | 9.8 µM | Data not publicly available, but confirmed for analogs[1] |
| SHP2 (E76K mutant) | 7.67 µM | |||
| SHP099 | Allosteric | WT SHP2 | 0.07 µM | +3.7°C (at 10 µM)[2] |
| SHP2 (E76K mutant) | Weakly active | Marginal stabilization[2][3] | ||
| RMC-4550 | Allosteric | WT SHP2 | 0.0006 µM | +7.0°C (at 10 µM)[2] |
| SHP2 (E76K mutant) | Weakly active | Attenuated thermal shift[2] |
Note: this compound represents a class of furanylbenzamide inhibitors active against both wild-type and oncogenic mutant SHP2. While specific CETSA data for this compound is not available, related compounds in this class have confirmed on-target engagement in live cells using this method[1].
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the direct binding of a compound to its target protein in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein.
1. Cell Culture and Treatment:
-
HEK293T cells are transiently transfected with a plasmid encoding for full-length SHP2 fused with a reporter tag (e.g., ePL tag for enzyme fragment complementation).
-
Transfected cells are seeded in 384-well plates and cultured for 24 hours.
-
Cells are then treated with the desired concentration of the SHP2 inhibitor (e.g., this compound, SHP099, RMC-4550) or vehicle control (DMSO) and incubated for a specified time (e.g., 1 hour) at 37°C.
2. Thermal Challenge:
-
The plates containing the treated cells are subjected to a thermal gradient using a PCR machine for a short duration (e.g., 3 minutes). The temperature range should encompass the melting point of the target protein (e.g., 48°C to 68°C).
-
Following the heat pulse, the cells are cooled to room temperature.
3. Cell Lysis and Detection:
-
Cells are lysed to release the cellular proteins.
-
For enzyme fragment complementation-based assays, the detection reagents containing the complementing enzyme fragment are added.
-
The luminescence signal, which corresponds to the amount of soluble, non-denatured SHP2-ePL fusion protein, is measured using a plate reader.
4. Data Analysis:
-
The luminescence signal is plotted against the temperature for both inhibitor-treated and vehicle-treated cells.
-
A shift in the melting curve to a higher temperature (an increase in the melting temperature, ΔTm) in the presence of the inhibitor indicates target engagement and stabilization.
-
Isothermal dose-response experiments can also be performed at a fixed temperature near the melting point to determine the EC50 for target engagement.
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the SHP2 signaling pathway, the mechanism of allosteric inhibition, and the CETSA workflow.
Figure 1: Simplified SHP2 signaling pathway downstream of RTKs.
Figure 2: Mechanism of allosteric SHP2 inhibition.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming the on-target engagement of novel inhibitors in a cellular context is paramount for their validation and further development. The Cellular Thermal Shift Assay provides a robust platform for this purpose. Established allosteric inhibitors like SHP099 and RMC-4550 demonstrate clear, potency-dependent thermal stabilization of wild-type SHP2 in live cells, with diminished effects on common oncogenic mutants. In contrast, newer classes of inhibitors, such as the furanylbenzamides represented by this compound, show promise by effectively inhibiting both wild-type and mutant forms of SHP2 biochemically. While direct comparative CETSA data for this compound is not yet in the public domain, the confirmation of on-target engagement for its analogs using the same methodology underscores its potential as a valuable tool for cancer research and therapy. This guide highlights the importance of employing methods like CETSA to generate crucial data for the objective comparison and advancement of next-generation SHP2 inhibitors.
References
- 1. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of SHP2 Inhibitors and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors with other major classes of targeted therapies. While specific preclinical data for the compound "Shp2-IN-29" is not publicly available at the time of this publication, this guide will utilize data from well-characterized, structurally similar allosteric SHP2 inhibitors as a surrogate to provide a robust comparative analysis. This will include a detailed look at their mechanism of action, supported by experimental data, and a direct comparison with other targeted agents such as KRAS, BRAF, and MEK inhibitors.
The Role of SHP2 in Oncology
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, most notably the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1] SHP2 acts as a positive regulator of this pathway, making it an attractive target for cancer therapy.[1] Inhibition of SHP2 can suppress tumor cell proliferation and survival, particularly in cancers driven by receptor tyrosine kinase (RTK) activation or certain KRAS mutations.[2][3]
Allosteric SHP2 inhibitors, such as SHP099, represent a novel class of therapeutics that bind to a site distinct from the active site, locking the enzyme in an inactive conformation.[1] This approach offers high selectivity and has demonstrated promising anti-tumor activity in preclinical models, both as a monotherapy and in combination with other targeted agents.[1][4]
Comparative Anti-Tumor Efficacy: SHP2 Inhibitors vs. Other Targeted Therapies
To provide a clear comparison, the following tables summarize key quantitative data on the in vitro and in vivo anti-tumor effects of representative SHP2 inhibitors and other targeted therapies.
Table 1: In Vitro Anti-proliferative Activity (IC50) of Targeted Therapies in Cancer Cell Lines
| Compound Class | Compound Name | Target | Cancer Cell Line | IC50 (nM) | Reference |
| SHP2 Inhibitor | SHP099 | SHP2 | Multiple Myeloma (RPMI-8226) | Varies by cell line | [4] |
| PF-07284892 | SHP2 | Cell-free assay | 21 | [5] | |
| Compound 57774 | SHP2 | Enzyme Assay | 800 | [6] | |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | KRAS G12C | NCI-H358 | ~6 | [7] |
| Adagrasib (MRTX849) | KRAS G12C | MIA PaCa-2 | ~9 | [7] | |
| BRAF V600E Inhibitor | Dabrafenib | BRAF V600E | SKMEL28 | 3 | [8] |
| A375P F11 | 8 | [8] | |||
| Colo205 | 7 | [8] | |||
| MEK Inhibitor | Trametinib | MEK1/2 | BRAF V600E mutant cell lines | Varies | [9] |
| Selumetinib | MEK1/2 | B-Raf mutant cell lines | <1000 | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of Targeted Therapies in Xenograft Models
| Compound Class | Compound Name | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| SHP2 Inhibitor | SHP099 | Multiple Myeloma (RPMI-8226 xenograft) | 75 mg/kg, daily | Significant reduction in tumor size, growth, and weight | [4] |
| RMC-4550 | Multiple Myeloma (RPMI-8226 xenograft) | 30 mg/kg, daily | Significant reduction in tumor size, growth, and weight | [4] | |
| PF-07284892 (in combination with Lorlatinib) | EML4-ALK fusion lung cancer xenograft | 30 mg/kg q.o.d. + 3 mg/kg qd | Enhanced tumor growth inhibition compared to monotherapy | [11] | |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | KRAS G12C mutant NSCLC | 960 mg, once daily | 37.1% Overall Response Rate (ORR) in patients | [12] |
| Adagrasib (MRTX849) | KRAS G12C mutant NSCLC | 600 mg, twice daily | 42.9% ORR in patients | [13] | |
| MEK Inhibitor | Trametinib (in combination with Sunitinib) | Renal Cell Carcinoma (786-0 xenograft) | 1 mg/kg/day + 40 mg/kg/day | More effective suppression of tumor growth than monotherapy | [14][15] |
| Selumetinib | Uveal Melanoma PDX | Varies | Stable disease observed | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified SHP2 signaling pathway and the point of inhibition.
Caption: General workflow for in vitro anti-tumor effect evaluation.
Caption: Workflow for in vivo xenograft studies.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Sotorasib) in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting
Objective: To assess the effect of drug treatment on the expression and phosphorylation of key signaling proteins (e.g., SHP2, p-ERK, ERK).
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SHP2, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and control vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry (for proliferation and apoptosis markers) and western blotting (for target modulation). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
SHP2 inhibitors represent a promising class of targeted therapies with a distinct mechanism of action from other agents targeting the RAS-MAPK pathway. While direct experimental data for this compound is needed for a definitive comparison, the available data for other allosteric SHP2 inhibitors demonstrate their potential to inhibit the growth of various cancer types, especially in combination with other targeted therapies. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the design and interpretation of future studies.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ilcn.org [ilcn.org]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
SHP2 Inhibition: A Comparative Guide to a Transformed Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator in oncogenic signaling and a key modulator of the tumor microenvironment (TME).[1] As a non-receptor protein tyrosine phosphatase, SHP2 is integral to cellular proliferation, survival, and differentiation, primarily through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] Its dysregulation is implicated in various solid tumors and hematological malignancies, making it a compelling therapeutic target.
This guide provides a comparative analysis of the effects of SHP2 inhibition on the TME, drawing on preclinical data from well-characterized allosteric inhibitors. While the focus of this guide is on the broader effects of SHP2 inhibition, it is important to note that specific preclinical data for the compound Shp2-IN-29 regarding its detailed impact on the tumor microenvironment, including immune cell infiltration, cytokine profiles, and extracellular matrix remodeling, is not extensively available in the public domain. Therefore, this guide will focus on the established effects of other potent, selective, and orally bioavailable allosteric SHP2 inhibitors, such as SHP099 , TNO155 , and RMC-4550 , to provide a comprehensive understanding of this therapeutic strategy.
Reshaping the Battlefield: SHP2 Inhibition and Immune Infiltration
SHP2 plays a multifaceted role in creating an immunosuppressive TME.[1][4] Its inhibition has been shown to reverse this suppression through both innate and adaptive immune responses.[4][5]
T-Cell Modulation
SHP2 is a crucial downstream effector of the PD-1 signaling pathway, a major immune checkpoint that dampens T-cell activity.[2][6] Inhibition of SHP2 can augment CD8+ cytotoxic T-cell-mediated anti-tumor immunity.[7] Preclinical studies with SHP2 inhibitors have demonstrated an increased production of effector cytokines like IFN-γ and granzyme B by tumor-infiltrating CD8+ T-cells.[2] Furthermore, SHP2 inhibition has been shown to promote T-cell proliferation and function.[2]
Macrophage Repolarization
Tumor-associated macrophages (TAMs) are a key component of the TME and can exist in a pro-inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 signaling is implicated in promoting the M2-like phenotype of TAMs.[1] Allosteric inhibition of SHP2 can lead to the repolarization of TAMs from an M2 to an M1 phenotype, thereby enhancing their anti-tumor functions.[4][5] For instance, the SHP2 inhibitor RMC-4550 has been shown to drive the direct, selective depletion of protumorigenic M2 macrophages.[4][5]
Impact on Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. SHP2 signaling is involved in their differentiation and function. Inhibition of SHP2 has the potential to reduce the accumulation and suppressive activity of MDSCs within the TME.[2]
Quantitative Comparison of SHP2 Inhibitor Effects on Immune Cell Infiltration
The following table summarizes preclinical data on the effects of various SHP2 inhibitors on immune cell populations within the tumor microenvironment.
| Inhibitor | Cancer Model | T-Cell Infiltration | Macrophage Polarization | MDSC Modulation | Reference |
| SHP099 | Syngeneic mouse models | Increased CD8+ T-cells | - | - | [2] |
| TNO155 | Syngeneic mouse models | Enhanced T-cell mediated tumor killing | Diminished differentiation and inhibitory function of immune suppressive myeloid cells | Reduced suppressive myeloid cells | [2] |
| RMC-4550 | Syngeneic mouse models | Increased CD8+ T-cell infiltrates | Selective depletion of M2 macrophages, increased M1 macrophages | - | [4][5] |
Altering the Message: Cytokine Profile Modulation
SHP2 inhibition can significantly alter the cytokine landscape within the TME, shifting it from an immunosuppressive to an immunostimulatory state. A key mechanism is the augmentation of interferon-gamma (IFNγ) signaling in cancer cells.[2] This leads to increased expression of IFNγ downstream targets, including chemoattractant cytokines like CXCL9, CXCL10, and CXCL11, which are crucial for recruiting cytotoxic T-cells.[2]
Quantitative Comparison of SHP2 Inhibitor Effects on Cytokine Profiles
| Inhibitor | Cancer Model | Key Cytokine Changes | Mechanism | Reference |
| SHP099 | Ovarian cancer spheroids co-cultured with T-cells | Increased IFNγ signaling in tumor cells, leading to elevated CXCL9, CXCL10, CXCL11 | Enhanced JAK-STAT signaling in cancer cells | [2] |
| TNO155 | Ovarian cancer spheroids co-cultured with T-cells | Increased IFNγ signaling in tumor cells, leading to elevated CXCL9, CXCL10, CXCL11 | Enhanced JAK-STAT signaling in cancer cells | [2] |
Remodeling the Scaffolding: Effects on the Extracellular Matrix
The extracellular matrix (ECM) is a critical component of the TME that influences tumor progression and metastasis. While direct, extensive studies on the effect of specific SHP2 inhibitors on ECM remodeling are emerging, the known roles of SHP2 in pathways that regulate ECM components suggest a potential impact. SHP2 is involved in signaling downstream of integrins and growth factor receptors that influence the expression of ECM proteins and matrix metalloproteinases (MMPs). Chronic inflammation, which can be modulated by SHP2 inhibition, is also known to lead to enhanced ECM deposition and fibrosis, which is positively correlated with tumor initiation and growth.[8] Further research is needed to fully elucidate the specific effects of inhibitors like this compound on the tumor ECM.
Signaling Pathways and Experimental Workflows
SHP2 Signaling in the Tumor Microenvironment
Caption: SHP2's multifaceted role in the tumor microenvironment.
Experimental Workflow for TME Analysis
Caption: Workflow for analyzing SHP2 inhibitor effects on the TME.
Detailed Experimental Protocols
Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Freshly resected tumor tissue is mechanically minced and enzymatically digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.
-
Cell Staining: Cells are washed and resuspended in FACS buffer (PBS with 2% FBS). Cell surface markers are stained by incubating with fluorescently conjugated antibodies against markers such as CD3, CD4, CD8 (for T-cells), F4/80 (for macrophages), CD11b, Gr-1 (for MDSCs), and CD206 (for M2 macrophages) for 30 minutes at 4°C in the dark.
-
Intracellular Staining (for cytokines): For intracellular cytokine staining (e.g., IFN-γ, Granzyme B), cells are stimulated in vitro with a cell stimulation cocktail (containing protein transport inhibitors) for 4-6 hours. After surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer. Cells are then incubated with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
-
Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific cell populations and quantify marker expression.
ELISA for Cytokine Profiling
-
Sample Preparation: Tumor tissues are homogenized in lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant is collected for analysis.
-
ELISA Procedure: A 96-well plate is coated with a capture antibody specific for the cytokine of interest overnight at 4°C. The plate is then washed and blocked. Tumor lysate samples and a standard curve of the recombinant cytokine are added to the wells and incubated. After washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate. A substrate solution is then added, and the color development is measured using a plate reader at 450 nm.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Staining: Endogenous peroxidase activity is blocked, and slides are incubated with a primary antibody against the marker of interest (e.g., CD8 for cytotoxic T-cells, F4/80 for macrophages) overnight at 4°C. A secondary antibody conjugated to HRP is then applied, followed by a DAB substrate to visualize the staining. Slides are counterstained with hematoxylin.
-
Imaging and Analysis: Stained slides are scanned, and the number of positive cells per unit area is quantified using image analysis software.
Extracellular Matrix (ECM) Analysis by Mass Spectrometry
-
ECM Enrichment: Tumor tissue is sequentially extracted to remove cellular components, leaving an enriched ECM fraction.
-
Protein Digestion: The ECM-enriched fraction is subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is searched against a protein database to identify and quantify the abundance of different ECM proteins. This allows for a comparative analysis of the ECM composition between different treatment groups.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor Cell–Autonomous SHP2 Contributes to Immune Suppression in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Shp2-IN-29: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides essential information and a procedural framework for the proper disposal of the research compound Shp2-IN-29, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Protocol
The primary approach to the disposal of any research chemical is to treat it as hazardous waste unless explicitly classified otherwise by a comprehensive safety assessment and the compound's specific SDS. This ensures the highest level of safety and regulatory compliance.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health & Safety (EHS) department for specific protocols and requirements for chemical waste disposal.[1][2][3] Adherence to local and institutional regulations is mandatory.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines. Incompatible chemicals can react dangerously.[5][6] Collect waste in a designated, properly labeled, and compatible container.[4][5]
-
Waste Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., toxic).[6]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.[2] The container must be kept closed except when adding waste.[1][5]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[2] Do not dispose of chemical waste down the drain or in the regular trash.[1]
Key Considerations for Chemical Waste Disposal
The following table summarizes critical factors to consider for the safe handling and disposal of laboratory chemical waste, based on general best practices.
| Consideration | Guideline |
| Waste Characterization | Assume the waste is hazardous unless confirmed otherwise by the SDS. The EPA defines hazardous waste by ignitability, corrosivity, reactivity, and toxicity.[4] |
| Container Compatibility | Use containers made of materials compatible with the chemical waste to prevent leaks or reactions.[4][5] |
| Labeling | All waste containers must be accurately and clearly labeled with their contents and associated hazards.[6] |
| Segregation | Incompatible waste streams must be kept separate to avoid dangerous chemical reactions.[5][6] |
| Storage Limits | Adhere to your institution's limits on the volume of hazardous waste that can be stored in a satellite accumulation area.[2] |
| Training | All laboratory personnel handling hazardous waste must receive proper training on disposal procedures and emergency protocols.[1] |
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the disposal of a laboratory chemical like this compound.
Caption: General workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these established principles of laboratory safety and waste management, researchers can ensure the safe and compliant disposal of this compound, fostering a secure research environment. It remains the responsibility of the researcher to obtain the specific Safety Data Sheet for this compound and strictly follow their institution's established protocols for chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Biological Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
